Z-Phe-Tyr(tBu)-diazomethylketone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
86-03-3 |
|---|---|
Molecular Formula |
C31H34N4O5 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C31H34N4O5/c1-31(2,3)40-25-16-14-23(15-17-25)18-26(28(36)20-33-32)34-29(37)27(19-22-10-6-4-7-11-22)35-30(38)39-21-24-12-8-5-9-13-24/h4-17,20,26-27H,18-19,21H2,1-3H3,(H,34,37)(H,35,38)/t26-,27-/m0/s1 |
InChI Key |
CGONKNHDBTYOOC-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
sequence |
FX |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Z-Phe-Tyr(tBu)-diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Tyr(tBu)-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2][3][4] Its mechanism of action involves the specific recognition of the active site of cathepsin L by its peptidyl portion, followed by an irreversible covalent modification of the catalytic cysteine residue by the diazomethylketone warhead. This guide provides a detailed examination of the inhibitor's mechanism, quantitative inhibitory data, and relevant experimental protocols.
Introduction
This compound is a synthetic peptidyl diazomethylketone designed to target cysteine proteases. It is composed of a peptide backbone, consisting of Z-Phenylalanine and tert-Butyl-Tyrosine, which confers specificity for the target enzyme, and a reactive diazomethylketone functional group that acts as a covalent warhead.[3] This compound has proven to be a valuable tool in studying the physiological and pathological roles of cathepsin L and as a potential therapeutic agent.
Mechanism of Action
The inhibitory activity of this compound is a two-step process: initial binding to the enzyme's active site followed by irreversible covalent modification.
Role of the Peptide Moiety: Specificity and Binding
The peptide portion of the inhibitor, Z-Phe-Tyr(tBu), is crucial for its high affinity and selectivity for cathepsin L. The active site of cathepsin L has subsites that recognize and bind to specific amino acid residues of its substrates. The Phenylalanine and Tyrosine residues of the inhibitor mimic the natural substrate, allowing it to bind with high specificity to the S1 and S2 subsites of the cathepsin L active site. The bulky tert-butyl group on the tyrosine residue further enhances this specific interaction and contributes to the compound's stability.[3] This specific binding positions the diazomethylketone group in close proximity to the catalytic cysteine residue (Cys25) in the active site.
Irreversible Inhibition by the Diazomethylketone Group
Once bound, the diazomethylketone group engages in a chemical reaction with the active site cysteine residue. The mechanism for the inactivation of thiol proteases by diazomethyl ketones proceeds as follows:
-
Protonation: The reaction is facilitated by the protonated form of the thiol group of the active site cysteine.[5]
-
Nucleophilic Attack: The sulfur atom of the cysteine residue performs a nucleophilic attack on the carbonyl carbon of the diazomethylketone.
-
Formation of a Thiohemiketal Intermediate: This initial attack results in the formation of a transient and reversible thiohemiketal intermediate.
-
Irreversible Covalent Modification: The intermediate then undergoes a rearrangement, leading to the displacement of the diazo group as nitrogen gas (N₂) and the formation of a stable, irreversible covalent thioether bond between the inhibitor and the cysteine residue in the active site.
This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates.
Quantitative Data
The inhibitory potency of this compound has been quantified against several cathepsins, highlighting its selectivity for cathepsin L.
| Enzyme | Inhibition Parameter (Kinact) | Reference |
| Cathepsin L | 200,000 M⁻¹s⁻¹ | [2] |
| Cathepsin S | 30 M⁻¹s⁻¹ | [2] |
| Cathepsin B | 10.3 M⁻¹s⁻¹ | [2] |
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of this compound against cathepsin L.
Cathepsin L Inhibition Assay
This protocol is adapted from commercially available cathepsin L inhibitor screening kits.
Materials:
-
Purified active human cathepsin L
-
Cathepsin L assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer to the desired concentrations.
-
Enzyme Preparation: Dilute the purified cathepsin L to the working concentration in the assay buffer.
-
Incubation: Add the diluted inhibitor solutions to the wells of the 96-well plate. Add the diluted cathepsin L solution to the wells containing the inhibitor. Include a control with assay buffer and DMSO without the inhibitor. Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration relative to the control without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of irreversible inhibition of Cathepsin L.
Conclusion
This compound serves as a highly effective and selective irreversible inhibitor of cathepsin L. Its mechanism of action is a well-defined process involving specific recognition by the peptide moiety and subsequent covalent modification of the active site cysteine by the diazomethylketone warhead. This makes it an invaluable research tool for elucidating the roles of cathepsin L in various biological processes and a lead compound for the development of therapeutics targeting this enzyme.
References
Z-Phe-Tyr(tBu)-diazomethylketone: A Technical Guide to a Potent Cathepsin L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent, irreversible, and highly selective inhibitor of cathepsin L, a lysosomal cysteine protease.[1] This technical guide provides an in-depth overview of its biochemical properties, mechanism of action, and its applications in research, particularly in the fields of virology, apoptosis, and autophagy.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C31H34N4O5 |
| Molecular Weight | 542.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| CAS Number | 114014-15-2 |
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the substrate of cathepsin L. The diazomethylketone functional group acts as a "warhead," forming a covalent bond with the active site cysteine residue (Cys25) of cathepsin L. This irreversible binding permanently inactivates the enzyme. The tert-butyl (tBu) group on the tyrosine residue enhances the inhibitor's stability.
Quantitative Data: Inhibitory Activity and Selectivity
The efficacy and selectivity of this compound have been quantified through the determination of its inactivation rate constant (k_inact_). A higher k_inact_ value indicates a more efficient inhibitor.
| Enzyme | k_inact_ (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | 200,000[1] | - |
| Cathepsin B | 10.3[1] | ~19,417-fold |
| Cathepsin S | 30[1] | ~6,667-fold |
Experimental Protocols
Cathepsin L Enzyme Inhibition Assay
This protocol is adapted from a standard fluorometric assay to determine the inhibitory potential of this compound against purified cathepsin L.
Materials:
-
Purified human or murine cathepsin L
-
This compound
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cell-Based Viral Entry Assay (SARS-CoV-2)
This protocol outlines a general procedure to assess the effect of this compound on SARS-CoV-2 entry into cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound
-
Complete cell culture medium for hiPSC-CMs
-
96-well cell culture plates
-
Reagents for viral RNA extraction and RT-qPCR
Procedure:
-
Seed hiPSC-CMs in a 96-well plate and culture until they form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.3 µM, 10 µM) or vehicle control for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour incubation period, remove the viral inoculum and wash the cells with PBS.
-
Add fresh culture medium containing the respective concentrations of the inhibitor.
-
Incubate the plates for 24-48 hours.
-
Harvest the cell supernatant or cell lysate to extract viral RNA.
-
Quantify the viral RNA levels using RT-qPCR to determine the effect of the inhibitor on viral entry and replication. A decrease in viral RNA indicates inhibition of viral entry.
Signaling Pathways and Experimental Workflows
Cathepsin L-Mediated Viral Entry Pathway
Cathepsin L plays a crucial role in the entry of several viruses, including coronaviruses, by cleaving the viral spike protein, which is a necessary step for the fusion of the viral and endosomal membranes. Inhibition of cathepsin L by this compound blocks this cleavage event, thereby preventing viral entry.
Caption: Inhibition of SARS-CoV-2 entry by this compound.
Cathepsin L Involvement in Apoptosis
Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the downstream apoptotic cascade.
Caption: Role of Cathepsin L in the intrinsic apoptosis pathway.
Experimental Workflow for Screening Cathepsin L Inhibitors
This workflow illustrates a typical high-throughput screening process to identify and characterize novel cathepsin L inhibitors.
Caption: Workflow for the discovery of novel Cathepsin L inhibitors.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of cathepsin L. Its high potency and selectivity make it an excellent probe for elucidating the involvement of cathepsin L in diverse cellular processes, including viral infection, apoptosis, and autophagy. This guide provides a comprehensive overview for researchers and drug development professionals interested in utilizing this potent inhibitor in their studies.
References
An In-Depth Technical Guide to Z-Phe-Tyr(tBu)-diazomethylketone: A Potent Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Z-Phe-Tyr(tBu)-diazomethylketone. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, virology, and drug discovery.
Chemical Structure and Properties
This compound is a peptide-based irreversible inhibitor of cathepsin L.[1] The chemical structure is characterized by a dipeptide backbone of Phenylalanine (Phe) and tert-Butyl-protected Tyrosine (Tyr(tBu)), with a carboxybenzyl (Z) protecting group on the N-terminus of Phenylalanine and a reactive diazomethylketone functional group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [1][2] |
| Molecular Weight | 542.6 g/mol | [2] |
| CAS Number | 114014-15-2 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL), Ethyl Acetate (10 mg/ml) | [2][3] |
| Storage | Store at -20°C for long-term stability | [3] |
Table 2: Spectroscopic Data Summary
| Data Type | Description |
| ¹H NMR | Data available from commercial suppliers. |
| ¹³C NMR | No specific data found in the search results. |
| Mass Spectrometry | Data available from commercial suppliers. |
| RP-HPLC | Data available from commercial suppliers. |
Synthesis
Biological Activity and Mechanism of Action
This compound is a potent and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] It exhibits high selectivity for cathepsin L over other cathepsins such as cathepsin S and cathepsin B.[2]
Table 3: Inhibitory Activity of this compound
| Target | Kinact (M⁻¹s⁻¹) | Reference |
| Cathepsin L | 200,000 | [2] |
| Cathepsin S | 30 | [2] |
| Cathepsin B | 10.3 | [2] |
The mechanism of irreversible inhibition involves the alkylation of the active site cysteine residue of cathepsin L by the diazomethylketone group. This covalent modification permanently inactivates the enzyme.
Due to its role as a cathepsin L inhibitor, this compound has been investigated for its antiviral properties. Cathepsin L is crucial for the entry of certain viruses into host cells by facilitating the proteolytic processing of viral envelope glycoproteins.
Role in Reovirus Disassembly
This compound has been shown to mediate the disassembly of reovirus.[3] Treatment of cells with this inhibitor leads to inefficient proteolytic processing of the viral outer-capsid proteins, which is a necessary step for viral entry and replication.[3] This results in a decrease in viral yields.[3]
Inhibition of SARS-CoV-2 Entry
Cathepsin L is implicated in the entry pathway of SARS-CoV-2. The virus's spike protein requires proteolytic cleavage by host proteases to mediate fusion with the host cell membrane. In some cell types, this cleavage is performed by cathepsin L in the endosomes. By inhibiting cathepsin L, this compound can block this critical step and reduce viral infection.[3] Studies have shown that it decreases viral detection in SARS-CoV-2 infected cardiomyocytes.[3]
Experimental Protocols
Cathepsin L Inhibition Assay
This protocol is adapted from general fluorometric cathepsin L inhibition assays.
Materials:
-
Recombinant human cathepsin L
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the desired concentration of this compound or vehicle control (DMSO in Assay Buffer) to triplicate wells.
-
Add recombinant cathepsin L to all wells except for the blank controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a time course.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration. The IC₅₀ value can be calculated by fitting the data to a dose-response curve.
Workflow for Cathepsin L Inhibition Assay:
Caption: Workflow for a typical in vitro Cathepsin L inhibition assay.
Reovirus Disassembly Assay
This protocol is a generalized procedure based on published studies.
Materials:
-
L929 cells (or other susceptible cell line)
-
Reovirus stock
-
This compound
-
Cell culture medium
-
SDS-PAGE reagents and equipment
-
Antibodies against reovirus capsid proteins (e.g., µ1/µ1C, σ3)
-
Western blotting equipment
Procedure:
-
Seed L929 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).
-
Infect the cells with reovirus at a defined multiplicity of infection (MOI).
-
After a desired incubation period (e.g., 3 hours), harvest the cells.[3]
-
Lyse the cells and prepare protein lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for reovirus capsid proteins to detect the presence and cleavage products of these proteins.
-
Analyze the western blot to assess the extent of proteolytic disassembly of the viral outer-capsid proteins in the presence and absence of the inhibitor.
Signaling Pathway for Reovirus Entry and Disassembly:
Caption: Inhibition of reovirus disassembly by this compound.
SARS-CoV-2 Pseudovirus Entry Assay
This is a representative protocol for assessing the inhibition of SARS-CoV-2 entry using a pseudovirus system.
Materials:
-
HEK293T cells stably expressing ACE2
-
SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a reporter gene (e.g., luciferase)
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate.
-
The following day, treat the cells with serial dilutions of this compound.
-
Add the SARS-CoV-2 pseudovirus to the wells.
-
Incubate for 48-72 hours.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of viral entry based on the reduction in luciferase activity in treated cells compared to untreated controls.
References
An In-depth Technical Guide to Z-Phe-Tyr(tBu)-diazomethylketone (CAS: 114014-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Tyr(tBu)-diazomethylketone is a potent, selective, and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] This peptide derivative, featuring a diazomethylketone functional group, acts as an affinity label by covalently modifying the active site of the enzyme.[1][3] Its high selectivity for cathepsin L over other cathepsins, such as B and S, makes it an invaluable tool for elucidating the specific roles of cathepsin L in various physiological and pathological processes.[4] This guide provides a comprehensive overview of the technical data and experimental applications of this compound, with a focus on its use in virology and parasitology research.
Chemical and Physical Properties
This compound, also known as Z-FY(tBu)-DMK, is a modified dipeptide. The tert-butyl (tBu) group on the tyrosine residue enhances the compound's stability.[1]
| Property | Value | Reference |
| CAS Number | 114014-15-2 | [2] |
| Molecular Formula | C₃₁H₃₄N₄O₅ | [2] |
| Molecular Weight | 542.6 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [2] |
| Solubility | Soluble in Ethyl Acetate (10 mg/ml) and DMSO (≥ 250 mg/mL) | [4] |
| Storage | Store at -20°C for up to 4 years. | [4] |
| Stability | Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month. |
Mechanism of Action
This compound is an irreversible inhibitor that functions as an affinity label for cysteine proteases. The peptide backbone directs the inhibitor to the active site of cathepsin L. The diazomethylketone group then covalently reacts with the active site cysteine residue, leading to irreversible inactivation of the enzyme.
Quantitative Data
The primary quantitative data available for this compound relates to its potency and selectivity as a cathepsin L inhibitor. The efficiency of irreversible inhibitors is best described by the second-order rate constant (kinact/Ki).
| Target Enzyme | kinact/Ki (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L | Reference |
| Cathepsin L | 200,000 | - | [4] |
| Cathepsin S | 30 | ~6,667-fold | [4] |
| Cathepsin B | 10.3 | ~19,417-fold | [4] |
| Application | Organism/Cell Line | Metric | Value | Reference |
| Antiviral (Reovirus) | L929 cells | Effective Concentration | 3.3, 10 µM | [5] |
| Antiviral (SARS-CoV-2) | Cardiomyocytes | Effective Concentration | Not specified, reduces viral detection to ~10% | [5] |
| Antiparasitic | Trypanosoma brucei brucei | EC₅₀ | 126 µM | [4] |
Experimental Protocols
Cathepsin L Enzymatic Inhibition Assay
This protocol is adapted from a method used for a similar cathepsin L inhibitor, Z-Tyr-Ala-CHN₂.[6]
Materials:
-
This compound
-
Recombinant human cathepsin L (0.02 mU)
-
Assay Buffer: 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM DTT, 0.0045% Brij®35, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (15 µM)
-
DMSO (for inhibitor dilution)
-
Microplate reader (λex = 340 nm, λem = 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor in DMSO to create a range of concentrations.
-
In a 96-well plate, pre-incubate 0.02 mU of cathepsin L with the desired concentration of the inhibitor (or DMSO as a vehicle control) in the assay buffer for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate, Z-Phe-Arg-AMC, to a final concentration of 15 µM.
-
Measure the fluorescence intensity at t=0 and t=30 minutes.
-
Calculate the enzyme activity by subtracting the t=0 reading from the t=30 minutes reading.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Antiviral Assay for SARS-CoV-2 Entry
This protocol is a generalized procedure based on the known mechanism of action of cathepsin L inhibitors against coronaviruses.
Materials:
-
VeroE6 cells (or other susceptible cell lines)
-
SARS-CoV-2
-
This compound
-
Cell culture medium
-
Method for quantifying viral infection (e.g., plaque assay, RT-qPCR for viral RNA, or high-content imaging for viral antigens)
Procedure:
-
Seed VeroE6 cells in a multi-well plate and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the inhibitor-containing medium for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
After the infection period (typically 1 hour), remove the virus- and inhibitor-containing medium and replace it with fresh medium containing the inhibitor.
-
Incubate for 24-48 hours.
-
Quantify the viral infection using the chosen method. A reduction in viral load compared to the vehicle-treated control indicates antiviral activity.
Reovirus Disassembly Assay
This protocol is based on studies investigating the role of cathepsins in reovirus entry.[5]
Materials:
-
L929 fibroblast cells
-
Reovirus
-
This compound
-
Cell culture medium
-
Method for analyzing viral proteins (e.g., SDS-PAGE and western blotting for the σ3 outer capsid protein)
Procedure:
-
Culture L929 cells to near confluency.
-
Pre-treat the cells with this compound (e.g., 3.3 or 10 µM) for 3 hours.
-
Infect the cells with reovirus.
-
At various time points post-infection, lyse the cells and collect the viral particles.
-
Analyze the viral proteins by SDS-PAGE and western blotting, probing for the σ3 outer capsid protein.
-
Inefficient proteolytic disassembly will be observed as a delay or reduction in the degradation of the σ3 protein in inhibitor-treated cells compared to controls.
Mandatory Visualizations
Cathepsin L-Mediated Viral Entry Pathway
Caption: Cathepsin L's role in the endosomal entry of viruses like SARS-CoV-2.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating the antiviral efficacy of the inhibitor.
Logical Relationship of Cathepsin L Inhibition
Caption: The inhibitory logic: from compound to antiviral outcome.
Safety and Handling
This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be observed. Wear protective gloves, clothing, and eye protection. In case of contact, wash the affected area with soap and water. A full Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
This compound is a highly selective and potent tool for investigating the biological functions of cathepsin L. Its utility has been demonstrated in virology, where it has helped to confirm the role of cathepsin L in the entry of several viruses, including reovirus and coronaviruses.[5] The detailed protocols and data presented in this guide are intended to facilitate its use in further research and drug development endeavors targeting cathepsin L.
References
- 1. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Irreversible inhibition of cathepsin L by Z-Phe-Tyr(tBu)-diazomethylketone.
An In-Depth Technical Guide on the Irreversible Inhibition of Cathepsin L by Z-Phe-Tyr(tBu)-diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of cathepsin L by the synthetic inhibitor, this compound. This document details the quantitative kinetic data, experimental protocols for assessing inhibition, and the role of cathepsin L in key signaling pathways.
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and has been implicated in a variety of pathological processes, including tumor metastasis, arthritis, and viral entry.[1][2] Its dysregulation makes it a significant target for therapeutic intervention. This compound is a potent and selective irreversible inhibitor of cathepsin L, making it a valuable tool for studying the function of this enzyme and as a lead compound for drug development.[3][4] This inhibitor is a modified peptide derivative containing phenylalanine and tyrosine, with a diazomethylketone functional group that covalently modifies the active site of cathepsin L.[5]
Quantitative Inhibition Data
The efficacy and selectivity of this compound as a cathepsin L inhibitor have been quantified through kinetic studies. The primary measure of irreversible inhibition is the second-order rate constant (k_inact/K_i), which reflects the efficiency of enzyme inactivation.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Cathepsin L | This compound | k_inact/K_i | 200,000 M⁻¹s⁻¹ | [3] |
| Cathepsin S | This compound | k_inact/K_i | 30 M⁻¹s⁻¹ | [3] |
| Cathepsin B | This compound | k_inact/K_i | 10.3 M⁻¹s⁻¹ | [3] |
| Trypanosoma brucei brucei | This compound | EC₅₀ | 126 µM | [3] |
Mechanism of Irreversible Inhibition
This compound acts as a mechanism-based inhibitor of cathepsin L. The peptidic backbone of the inhibitor directs it to the active site of the enzyme. The diazomethylketone group then serves as a reactive "warhead." The catalytic cysteine residue in the active site of cathepsin L attacks the diazomethylketone, leading to the formation of a stable, covalent thioether bond. This covalent modification permanently inactivates the enzyme.
Experimental Protocols
The following is a representative protocol for determining the kinetic parameters of irreversible inhibition of cathepsin L by this compound, based on established methodologies.
Objective: To determine the second-order rate constant (k_inact/K_i) for the inactivation of cathepsin L by this compound.
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the cathepsin L enzyme to the desired concentration in assay buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of the inhibitor to the wells of a 96-well plate.
-
Add the cathepsin L enzyme to each well and incubate for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time.
-
-
Data Analysis:
-
Determine the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration and incubation time.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (k_inact/K_i).
-
Signaling Pathways Involving Cathepsin L
Inhibition of cathepsin L by this compound can have significant effects on various cellular processes. The following diagrams illustrate the role of cathepsin L in key signaling pathways.
Caption: Cathepsin L's role in apoptosis signaling.
Caption: Cathepsin L in MHC class II antigen presentation.
Caption: Role of Cathepsin L in ECM degradation.
Conclusion
This compound is a highly effective and selective irreversible inhibitor of cathepsin L. Its well-characterized kinetic profile and mechanism of action make it an indispensable tool for researchers studying the physiological and pathological roles of cathepsin L. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the therapeutic potential of targeting cathepsin L in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Activity of Z-Phe-Tyr(tBu)-diazomethylketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent, irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2][3] This peptide derivative, which includes phenylalanine and tyrosine residues with a diazomethylketone functional group, demonstrates selectivity for cathepsin L over other related proteases such as cathepsin S and cathepsin B.[4] Its inhibitory activity has implications for various physiological and pathological processes, including viral entry and proliferation, making it a valuable tool for research in virology and other fields. This guide provides an in-depth overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative In Vitro Activity Data
The following tables summarize the reported in vitro inhibitory and antiviral activities of this compound.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Inhibitory Parameter | Value | Reference |
| Cathepsin L | Kinact | 200,000 M-1s-1 | [4] |
| Cathepsin S | Kinact | 30 M-1s-1 | [4] |
| Cathepsin B | Kinact | 10.3 M-1s-1 | [4] |
Table 2: Antiviral and Antiparasitic Activity
| Organism/Virus | Cell Line | Parameter | Value | Experimental Conditions | Reference |
| Reovirus | L929 | Viral Yield Reduction | - | 3.3, 10 µM; 3 h incubation | [1] |
| SARS-CoV-2 | Cardiomyocytes | Viral Detection | Reduced to ~10% of control | - | [1] |
| Trypanosoma brucei brucei | Bloodstream forms | EC50 | 126 µM | - | [4] |
Experimental Protocols
This section details the methodologies for key experiments to assess the in vitro activity of this compound.
Cathepsin L Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin L inhibitor screening kits.[5]
Objective: To determine the inhibitory potency of this compound against purified cathepsin L.
Materials:
-
Purified human Cathepsin L
-
This compound
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing EDTA and DTT)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AFC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Activate Cathepsin L according to the manufacturer's instructions, typically by incubation with DTT.
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the diluted this compound or vehicle control.
-
Add the activated Cathepsin L solution to all wells except for the no-enzyme control.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Reovirus Disassembly Assay
This protocol is a conceptualized workflow based on the reported effects of this compound on reovirus.[1]
Objective: To assess the effect of this compound on the proteolytic disassembly of reovirus outer-capsid proteins in host cells.
Materials:
-
L929 murine fibroblast cells
-
Reovirus stock
-
This compound
-
Cell culture medium and supplements
-
SDS-PAGE reagents and equipment
-
Western blotting apparatus and antibodies against reovirus capsid proteins
Procedure:
-
Cell Treatment and Infection:
-
Seed L929 cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 3.3 µM and 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).[1]
-
Infect the cells with reovirus at a defined multiplicity of infection (MOI).
-
-
Sample Collection and Analysis:
-
At different time points post-infection (e.g., 3 hours), harvest the cells.[1]
-
Prepare cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for reovirus outer-capsid proteins (e.g., σ3 and µ1C).
-
Detect the protein bands using an appropriate secondary antibody and detection reagent.
-
-
Data Analysis:
-
Compare the levels of intact and cleaved capsid proteins in treated versus untreated cells to assess the extent of disassembly. A reduction in the appearance of cleavage products in the presence of the inhibitor indicates a blockage of disassembly.
-
Visualizations
Experimental Workflow: Cathepsin L Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against Cathepsin L.
Signaling Pathway: Inhibition of Viral Entry
Cathepsin L is crucial for the entry of certain viruses, such as SARS-CoV-2, into host cells via the endosomal pathway. It facilitates the cleavage of the viral spike protein, a necessary step for membrane fusion and viral genome release. This compound, by inhibiting cathepsin L, blocks this critical step.
References
- 1. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. sinobiological.com [sinobiological.com]
- 4. The novel role of cathepsin L for neuropeptide production illustrated by research strategies in chemical biology with protease gene knockout and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Z-Phe-Tyr(tBu)-diazomethylketone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Z-Phe-Tyr(tBu)-diazomethylketone, a potent and selective irreversible inhibitor of cathepsin L. This document details its biochemical properties, supplier information, experimental protocols, and its role in key signaling pathways relevant to cancer, immunology, and infectious diseases.
Core Compound Information
This compound, also known as Z-FY(tBu)-DMK, is a peptidyl diazomethylketone that acts as an irreversible inhibitor of cathepsin L and other related cysteine proteases.[1][2][3][4][5] Its chemical structure, featuring a diazomethylketone functional group, allows it to form a covalent bond with the active site cysteine residue of these enzymes, leading to their irreversible inactivation.[3][5] The tert-butyl (tBu) group on the tyrosine residue enhances the compound's stability.[3][5]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 114014-15-2 |
| Molecular Formula | C₃₁H₃₄N₄O₅ |
| Molecular Weight | 542.6 g/mol [1] |
| Synonyms | Z-FY(tBu)-DMK, Cbz-Phe-Tyr(O-t-Bu)-CHN₂ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) and Ethyl Acetate (10 mg/mL)[6] |
| Storage | Store at -20°C for long-term stability[6] |
Suppliers and Purchasing
This compound is available from several reputable suppliers of research biochemicals. The following table provides a summary of some of the key suppliers. Please note that purity, available quantities, and pricing are subject to change and should be verified on the supplier's website.
Table 2: Supplier Information
| Supplier | Purity | Available Quantities |
| Cayman Chemical | - | 10 mg, 25 mg |
| Santa Cruz Biotechnology | ≥98%[4] | Varies |
| MedChemExpress | ≥98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Chem-Impex International | - | Varies |
| Enzo Life Sciences | ≥98% | 5 mg |
| Bachem | - | 50 mg, 250 mg |
Biochemical Data and Selectivity
This compound is a highly potent inhibitor of cathepsin L. Its selectivity has been evaluated against other related cathepsins. The second-order rate constant of inactivation (k_inact) is a measure of the inhibitor's efficiency.
Table 3: Quantitative Inhibitor Activity
| Target | k_inact (M⁻¹s⁻¹) | EC₅₀ |
| Cathepsin L | 200,000[1] | - |
| Cathepsin S | 30[1] | - |
| Cathepsin B | 10.3[1] | - |
| Trypanosoma brucei brucei | - | 126 µM[1] |
The high k_inact value for cathepsin L compared to cathepsins S and B demonstrates its significant selectivity.[1] This selectivity is crucial for its use as a specific tool to probe the function of cathepsin L in complex biological systems.
Key Signaling Pathways Involving Cathepsin L
Cathepsin L plays a critical role in various physiological and pathological processes. Its dysregulation is implicated in cancer progression, viral entry, and immune modulation. The following diagrams illustrate the involvement of cathepsin L in these pathways and how this compound can be used to investigate them.
Caption: Role of Cathepsin L in Cancer Metastasis.
This pathway illustrates how tumor cells can upregulate and secrete cathepsin L, which then degrades the extracellular matrix, facilitating invasion and metastasis.[3][7][8][9][10] this compound can inhibit both intracellular and secreted cathepsin L, thereby blocking this process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Key Role of Lysosomal Protease Cathepsins in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Z-Phe-Tyr(tBu)-diazomethylketone Treatment in L929 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L is integral to various cellular processes, including protein catabolism, autophagy, antigen processing, and degradation of the extracellular matrix.[3][4] Dysregulation of its activity has been implicated in a range of pathologies, making it a target for therapeutic development. These application notes provide a comprehensive protocol for the treatment of the murine fibrosarcoma cell line L929 with this compound, including methods for cell culture, inhibitor treatment, and assessment of cellular viability. L929 cells are a well-established model for studying cellular responses to various stimuli and are known to express cathepsin L.[5]
Mechanism of Action
This compound functions by irreversibly binding to the active site of cathepsin L, thereby inhibiting its proteolytic activity.[2] This inhibition can modulate downstream cellular pathways dependent on cathepsin L function. In L929 cells, this can influence processes such as protein turnover and cellular signaling cascades. The diazomethylketone functional group is a key feature that confers the irreversible nature of the inhibition.
Data Presentation
Table 1: Recommended Treatment Parameters for this compound in L929 Cells
| Parameter | Recommendation | Notes |
| Working Concentration | 3.3 µM - 10 µM | Based on effective concentrations used in previous studies on L929 cells for inhibiting viral entry. Dose-response experiments are recommended to determine the optimal concentration for specific experimental endpoints. |
| Incubation Time | 3 hours - 24 hours | Short incubation (3 hours) has been shown to be effective for inhibiting viral disassembly. Longer incubations may be necessary to observe effects on cell viability or signaling pathways. Time-course experiments are advised. |
| Solvent | DMSO | Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Storage | Stock solution at -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: L929 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging L929 cells.
Materials:
-
L929 cells (ATCC® CCL-1™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well plates for viability assays
-
6-well or 12-well plates for protein analysis
Procedure:
-
Cell Maintenance: Culture L929 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.
-
Passaging Cells: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium (DMEM with 10% FBS). e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium. g. Return the flask to the incubator.
Protocol 2: this compound Treatment
This protocol details the steps for treating L929 cells with the cathepsin L inhibitor.
Materials:
-
L929 cells, seeded in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein)
-
This compound
-
DMSO
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed L929 cells in the desired culture vessel at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. For a 96-well plate, a seeding density of 5,000-10,000 cells per well is a good starting point. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 3.3 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: a. Aspirate the old medium from the cells. b. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. c. Incubate the cells for the desired duration (e.g., 3, 6, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of L929 cells.
Materials:
-
L929 cells treated as in Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway affected by Cathepsin L inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor treatment and analysis.
References
- 1. scbt.com [scbt.com]
- 2. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cathepsin L Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent, irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] This compound serves as a valuable tool for investigating the entry mechanisms of various coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Coronaviruses can utilize different pathways to enter host cells. One prominent route is the endosomal pathway, which is dependent on the acidic environment of endosomes and the activity of proteases like cathepsin L. Within the endosome, cathepsin L cleaves the viral spike (S) protein, a critical step that facilitates the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this entry pathway, making it an essential compound for studying viral entry dynamics and for the initial screening of potential antiviral therapies targeting this mechanism.
It is important to note that some coronaviruses can also enter cells via a surface fusion pathway, which is dependent on other proteases like TMPRSS2 and is independent of endosomal acidification and cathepsin L activity. The efficacy of this compound is therefore cell-type dependent, showing significant antiviral activity in cell lines that primarily support the endosomal entry route.
Data Presentation
The following table summarizes the available quantitative data on the antiviral activity of this compound against SARS-CoV-2.
| Compound | Virus | Cell Line | Concentration | % Inhibition of Viral Detection | Reference |
| This compound | SARS-CoV-2 | Human iPSC-derived Cardiomyocytes | 10 µM | ~90% | [1] |
Signaling Pathway
The diagram below illustrates the endosomal entry pathway of SARS-CoV-2 and the mechanism of inhibition by this compound.
Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by this compound.
Experimental Protocols
SARS-CoV-2 Pseudovirus Entry Assay
This protocol is adapted from established methods for assessing viral entry inhibitors and is suitable for use with this compound. This assay utilizes pseudotyped lentiviral particles carrying the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP), allowing for the quantification of viral entry in a BSL-2 laboratory setting.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
SARS-CoV-2 Spike-pseudotyped lentiviral particles (with luciferase reporter).
-
This compound (stock solution in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 50 µM) to determine the IC50. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Remove the culture medium from the seeded cells and add 50 µL of the prepared compound dilutions (or vehicle control) to each well. Incubate for 1-2 hours at 37°C.
-
Pseudovirus Infection: Add 50 µL of SARS-CoV-2 pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Cathepsin L Inhibition Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of this compound on cathepsin L activity.
Materials:
-
Recombinant human cathepsin L.
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
This compound (stock solution in DMSO).
-
96-well black, flat-bottom plate.
-
Fluorometer.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In each well of the 96-well plate, add the diluted compound or vehicle control and recombinant cathepsin L. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the cathepsin L substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Data Analysis: Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound as a coronavirus entry inhibitor.
Caption: Workflow for evaluating this compound as a coronavirus entry inhibitor.
References
Application Notes and Protocols: Z-Phe-Tyr(tBu)-diazomethylketone for Cathepsin L Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L, a lysosomal cysteine protease, is frequently overexpressed in a variety of human cancers and has been correlated with metastatic potential and poor patient prognosis. Its enzymatic activity contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. Furthermore, emerging evidence suggests a role for cathepsin L in regulating apoptosis and autophagy, two critical cellular processes often dysregulated in cancer. Z-Phe-Tyr(tBu)-diazomethylketone is a potent and irreversible inhibitor of cathepsin L, making it a valuable tool for investigating the therapeutic potential of targeting this protease in cancer.[1][2]
These application notes provide a comprehensive overview of the use of this compound to inhibit cathepsin L in cancer cell lines, including detailed experimental protocols, data presentation guidelines, and visualizations of the implicated signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | Reference |
| e.g., MDA-MB-231 | Breast | [Insert experimental value] | [Internal Data/Publication] |
| e.g., A549 | Lung | [Insert experimental value] | [Internal Data/Publication] |
| e.g., U87 MG | Glioblastoma | [Insert experimental value] | [Internal Data/Publication] |
| e.g., PC-3 | Prostate | [Insert experimental value] | [Internal Data/Publication] |
| e.g., HeLa | Cervical | [Insert experimental value] | [Internal Data/Publication] |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. It is a critical parameter for comparing the potency of inhibitors.
Experimental Protocols
Cathepsin L Activity Assay
This protocol is designed to measure the enzymatic activity of cathepsin L in cancer cell lysates and assess the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., 50 mM HEPES (pH 7.4), 150 mM NaCl, 100 mM NaF, 1 mM MgCl2, 1.5 mM EGTA, 10% glycerol, 1% Triton X-100, supplemented with protease inhibitors)
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Add 50 µL of reaction buffer to each well.
-
Initiate the reaction by adding the cathepsin L substrate to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.
Western Blot Analysis of Apoptosis and Autophagy Markers
This protocol allows for the detection of key proteins involved in apoptosis and autophagy following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved Caspase-3
-
Anti-PARP (and cleaved PARP)
-
Anti-Beclin-1
-
Anti-LC3B
-
Anti-p53
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
Inhibition of cathepsin L by this compound can trigger a complex interplay between apoptosis and autophagy in cancer cells.
Apoptosis Induction Pathway
Inhibition of cathepsin L has been shown to lower the apoptotic threshold in cancer cells, potentially through the upregulation of the tumor suppressor p53.[3][4] This can lead to the transcriptional activation of executioner caspases, such as caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves key cellular substrates, including PARP, leading to the characteristic features of apoptosis.[5][6][7]
Autophagy Modulation Pathway
The inhibition of cathepsins can also lead to the accumulation of autophagosomes, a key step in the autophagy pathway.[8] This is often monitored by observing the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Beclin-1 is another crucial protein that plays a central role in the initiation of autophagy. The precise mechanism by which cathepsin L inhibition by this compound modulates Beclin-1 and LC3 conversion requires further investigation in specific cancer cell lines.
Crosstalk between Apoptosis and Autophagy
Apoptosis and autophagy are interconnected cellular processes.[9] Autophagy can, under certain conditions, promote cell survival by removing damaged organelles and proteins. However, excessive or prolonged autophagy can also lead to cell death. The inhibition of cathepsin L may disrupt the delicate balance between these two pathways, ultimately pushing cancer cells towards apoptosis. For instance, some studies suggest that an initial autophagic response to a stimulus can subsequently trigger apoptosis.[10]
Conclusion
This compound serves as a critical research tool for elucidating the multifaceted roles of cathepsin L in cancer progression. By inhibiting cathepsin L, researchers can investigate its impact on cell viability, apoptosis, and autophagy. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at evaluating the therapeutic potential of targeting cathepsin L in various cancer models. Further research is warranted to establish the specific IC50 values of this inhibitor across a broad panel of cancer cell lines and to fully unravel the intricate molecular mechanisms governing the crosstalk between cathepsin L inhibition, apoptosis, and autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cathepsin L lowers the apoptotic threshold of glioblastoma cells by up-regulating p53 and transcription of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Crosstalk between Autophagy and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin L mediates resveratrol-induced autophagy and apoptotic cell death in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Phe-Tyr(tBu)-diazomethylketone in Trypanocidal Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Note: Direct studies on the trypanocidal activity of Z-Phe-Tyr(tBu)-diazomethylketone are not extensively available in the public domain. The following application notes and protocols are based on studies of analogous diazomethylketone compounds and established methodologies for evaluating trypanocidal agents. The primary target of such peptidyl diazomethylketones in trypanosomes is likely a cysteine protease, such as cruzain in Trypanosoma cruzi or a similar protease in Trypanosoma brucei.
Introduction
This compound is a peptidyl diazomethylketone that acts as an irreversible inhibitor of cysteine proteases. In the context of trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and African trypanosomiasis caused by Trypanosoma brucei, cysteine proteases are crucial for parasite survival, replication, and invasion of host cells.[1] Therefore, inhibitors of these enzymes represent a promising avenue for the development of novel trypanocidal drugs.[1] This document provides a summary of the potential application of this compound in trypanocidal research, including data presentation for analogous compounds, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the activity of a related diazomethylketone, Z-Phe-Ala-CHN2, against Trypanosoma brucei, the causative agent of African sleeping sickness. This data can serve as a benchmark for designing and evaluating experiments with this compound.
| Compound | Organism | Assay Type | Metric | Value | Reference |
| Z-Phe-Ala-CHN2 | Trypanosoma brucei (bloodstream forms) | In vitro growth inhibition | IC50 | ~25 nM | [2] |
| Z-Phe-Ala-CHN2 | Mouse myeloma cell line | In vitro cytotoxicity | IC50 | ~10 µM | [2] |
| Z-Phe-Ala-CHN2 | Trypanosoma brucei (in vivo mouse model) | Reduction in parasitemia | Undetectable for 3 days | [2] | |
| Z-Phe-Ala-CHN2 | Trypanosoma brucei (in vivo mouse model) | Increase in survival time | ~2-fold | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the trypanocidal activity of this compound.
Protocol 1: In Vitro Anti-Trypanosomal Activity Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of the test compound against different forms of trypanosomes.
1. Parasite Culture:
-
Trypanosoma cruzi Epimastigotes: Culture epimastigotes of the T. cruzi CL Brener strain in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 28°C.[3]
-
Trypanosoma cruzi Trypomastigotes and Amastigotes: Obtain trypomastigotes from the supernatant of infected Vero cell monolayers cultured in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.[4][5] Amastigote growth inhibition assays are performed on infected Vero cells.[4][5]
-
Trypanosoma brucei Bloodstream Forms: Culture bloodstream forms of T. brucei in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
2. Assay Procedure: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Serially dilute the compound in the appropriate culture medium in a 96-well microtiter plate. c. Add the parasite suspension to each well. For epimastigotes and bloodstream forms, a typical starting density is 1 x 10^5 parasites/mL. For amastigote assays, infect host cells and then add the compound. d. Include a positive control (e.g., benznidazole for T. cruzi) and a negative control (vehicle, e.g., DMSO). e. Incubate the plates under the appropriate conditions for the parasite form being tested (e.g., 72 hours for epimastigotes). f. Determine parasite viability. This can be done by:
- Microscopic counting: Using a Neubauer chamber.[6]
- Fluorometric/Luminometric methods: Using parasites expressing fluorescent proteins (like tdTomato) or luciferase.[4][5]
- Colorimetric assays: Using resazurin-based reagents (e.g., AlamarBlue) that measure metabolic activity. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy in a Mouse Model of Chagas Disease
This protocol outlines the assessment of the compound's efficacy in an acute mouse model of T. cruzi infection.
1. Animal Model and Infection: a. Use female BALB/c mice (6-8 weeks old). b. Infect the mice intraperitoneally with 10^4 blood trypomastigotes of the T. cruzi Y strain.[6][7]
2. Treatment: a. Prepare a formulation of this compound suitable for oral or intraperitoneal administration. b. Initiate treatment a few days post-infection (e.g., day 3 or 5).[6][7] c. Administer the compound daily for a defined period (e.g., 15-20 days). d. Include a vehicle-treated control group and a positive control group treated with benznidazole (e.g., 100 mg/kg/day).[6]
3. Monitoring Efficacy: a. Parasitemia: Monitor the number of trypomastigotes in the blood at regular intervals using a Neubauer chamber. b. Survival: Record the survival rate of the mice in each group daily. c. Tissue Parasite Load (optional): At the end of the experiment, quantify the parasite load in tissues (e.g., heart, skeletal muscle) using quantitative PCR (qPCR) or immunohistochemistry.
4. Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating trypanocidal compounds.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
References
- 1. Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanosoma brucei: killing of bloodstream forms in vitro and in vivo by the cysteine proteinase inhibitor Z-phe-ala-CHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Impact of the CTHRSSVVC Peptide Upon Experimental Models of Trypanosoma cruzi Infection [frontiersin.org]
- 7. scielo.br [scielo.br]
Recommended working concentrations for Z-Phe-Tyr(tBu)-diazomethylketone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent, irreversible, and selective inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Due to the significant role of cathepsin L in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis, this inhibitor serves as a critical tool in diverse research fields.[3][4] These application notes provide an overview of recommended working concentrations, detailed experimental protocols, and insights into the signaling pathways affected by this compound.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is application-dependent. The following table summarizes previously reported concentrations for various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Application Area | Cell Line / System | Reported Concentration(s) | Notes |
| Virology | L929 cells (Reovirus infection) | 3.3 µM, 10 µM | Inhibition of viral disassembly.[3] |
| Cardiomyocytes (SARS-CoV-2 infection) | 10 µM | Reduction of viral entry.[3][4] | |
| VeroE6, A549-hACE2, HeLa-hACE2 cells | EC50: 0.006 - 0.050 µM (for a similar inhibitor, Z-Tyr-Ala-CHN2) | Inhibition of coronavirus entry.[5] | |
| Parasitology | Trypanosoma brucei brucei | EC50: 126 µM | In vitro activity against bloodstream forms. |
| General Enzymatic Inhibition | Purified Cathepsin L | µM range | Effective inactivation of the enzyme.[1] |
Experimental Protocols
In Vitro Cathepsin L Enzymatic Activity Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against purified cathepsin L.
Materials:
-
Purified active cathepsin L
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a solution of purified cathepsin L in Assay Buffer. The final enzyme concentration should be determined based on the linear range of the assay.
-
-
Inhibition Reaction:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the cathepsin L solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for Z-Phe-Arg-AMC) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Viral Entry Inhibition Assay
This protocol is an example of how to assess the effect of this compound on viral entry, using a relevant virus and cell line.
Materials:
-
Target cells (e.g., L929 or cardiomyocytes)
-
Virus stock (e.g., Reovirus or SARS-CoV-2)
-
This compound
-
Complete cell culture medium
-
Assay for viral infection (e.g., plaque assay, qPCR for viral RNA, or immunofluorescence for viral proteins)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in cell culture medium. Recommended starting concentrations are 3.3 µM and 10 µM.[3]
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 1-3 hours at 37°C.
-
-
Viral Infection:
-
Following the pre-incubation with the inhibitor, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for the desired infection period.
-
-
Assessment of Infection:
-
After the incubation period, quantify the level of viral infection using a suitable method. For example:
-
Plaque Assay: To determine the number of infectious virus particles.
-
qPCR: To quantify the amount of viral nucleic acid.
-
Immunofluorescence: To visualize and quantify the percentage of infected cells.
-
-
-
Data Analysis:
-
Compare the level of infection in inhibitor-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Signaling Pathway Diagrams
Cathepsin L activity, or its inhibition, can impact several key cellular signaling pathways. The following diagrams illustrate these relationships.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial localization of cathepsins: Implications in immune activation and resolution during infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Designing Experiments with Z-Phe-Tyr(tBu)-diazomethylketone as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Tyr(tBu)-diazomethylketone is a potent and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Its high selectivity for cathepsin L over other cathepsins, such as B and S, makes it an invaluable tool in elucidating the specific roles of this enzyme in various physiological and pathological processes.[1][3] These application notes provide detailed protocols and guidelines for utilizing this compound as a negative control in experimental designs, ensuring robust and reliable data interpretation.
Cathepsin L is implicated in a multitude of cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been linked to several diseases, including cancer metastasis and viral infections. By specifically inhibiting cathepsin L, researchers can dissect its contribution to these complex biological phenomena. In the context of drug development, this compound can serve as a benchmark for assessing the potency and selectivity of novel cathepsin L inhibitors.
This document outlines an in vitro enzyme activity assay and a cell-based viral entry assay, providing step-by-step protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against various cathepsins is summarized in the table below. This quantitative data highlights the compound's selectivity for cathepsin L.
| Enzyme | Inhibition Parameter | Value | Reference |
| Cathepsin L | k_inact / [I] (M⁻¹s⁻¹) | 200,000 | [1] |
| Cathepsin S | k_inact / [I] (M⁻¹s⁻¹) | 30 | [1] |
| Cathepsin B | k_inact / [I] (M⁻¹s⁻¹) | 10.3 | [1] |
| Cathepsin L vs. Cathepsin S | Relative Efficacy | ~10,000-fold more effective | [3] |
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of test compounds against cathepsin L, using this compound as a negative control for maximal inhibition.
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Test Compounds
-
This compound (Negative Control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant Cathepsin L in assay buffer to a final concentration of 2X the desired final assay concentration.
-
Prepare a 10 mM stock solution of Z-Phe-Arg-AMC in DMSO. Dilute in assay buffer to a 2X final concentration.
-
Prepare stock solutions of test compounds and this compound in DMSO. Serially dilute to create a range of 2X final concentrations in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2X test compound dilutions, this compound (e.g., 10 µM final concentration for maximal inhibition), or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the 2X Cathepsin L solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X Z-Phe-Arg-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the rate of reaction (RFU/min) for each well.
-
Normalize the data to the vehicle control (100% activity).
-
The well containing this compound represents the baseline for maximal inhibition (negative control).
-
Plot the percentage of inhibition versus the concentration of the test compound to determine the IC50 value.
-
Cell-Based Viral Entry Assay
This protocol is designed to investigate the role of cathepsin L in the entry of certain viruses into host cells. This compound is used as a negative control to confirm that the observed inhibition of viral entry by a test compound is due to its effect on cathepsin L.
Materials:
-
Host cell line susceptible to viral infection (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compounds
-
This compound
-
DMSO (vehicle)
-
Reagents for quantifying viral infection (e.g., antibody for viral protein, qPCR reagents for viral RNA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
On the day of the experiment, remove the culture medium.
-
Add fresh medium containing serial dilutions of the test compounds, a fixed concentration of this compound (e.g., 10 µM), or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Viral Infection:
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells.
-
Incubate for the desired infection period (e.g., 24-48 hours) at 37°C.
-
-
Quantification of Viral Infection:
-
After the incubation period, quantify the extent of viral infection using a suitable method:
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against a viral protein. Image and quantify the number of infected cells.
-
qPCR: Lyse the cells and extract RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA levels.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
-
-
Data Analysis:
-
Normalize the infection levels in the compound-treated wells to the vehicle-treated wells (100% infection).
-
The wells treated with this compound will serve as the negative control, indicating the level of infection when cathepsin L-mediated entry is blocked.
-
Plot the percentage of infection versus the concentration of the test compound to determine the EC50 value.
-
Signaling Pathway and Experimental Logic
Cathepsin L plays a crucial role in the endosomal entry pathway of certain viruses, such as SARS-CoV. After the virus binds to its receptor on the host cell surface, it is internalized into an endosome. The acidic environment of the endosome activates cathepsin L, which then cleaves the viral spike protein, facilitating the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
The experimental design leverages this compound as a negative control to validate that the mechanism of action of a test compound is indeed through the inhibition of cathepsin L.
References
Troubleshooting & Optimization
Common issues with Z-Phe-Tyr(tBu)-diazomethylketone stability and storage.
Welcome to the technical support center for Z-Phe-Tyr(tBu)-diazomethylketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and storage of this irreversible cathepsin L inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Precautions |
| Powder | -20°C | Up to 3 years[1] | Keep in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q2: My stock solution of this compound has been stored for a while. How can I check if it is still active?
A2: To verify the activity of your stored inhibitor, you can perform an enzyme inhibition assay using its target, cathepsin L. A significant decrease in the expected inhibitory activity would suggest degradation. It is recommended to run a parallel experiment with a freshly prepared solution as a positive control for comparison.
Q3: I observe precipitation in my DMSO stock solution upon thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it persists, centrifuge the solution and use the clear supernatant. However, the concentration of the supernatant will be lower than the original intended concentration. For future prevention, ensure you are using anhydrous DMSO and consider preparing a more dilute stock solution if precipitation is a recurring issue.
Q4: Can I expose this compound solutions to ambient light during my experiments?
A4: It is advisable to minimize the exposure of diazomethylketones to light.[2] Photochemical reactions can lead to the degradation of the diazoketone functional group, which is essential for its inhibitory activity.[2] Whenever possible, conduct experiments under subdued lighting and store stock solutions in amber vials or tubes wrapped in aluminum foil.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | - Improper Storage: Exposure to high temperatures, repeated freeze-thaw cycles. | - Ensure storage at -80°C for long-term use in solvent. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| - Degradation in Aqueous Buffers: Diazomethylketones can be unstable in certain aqueous buffers, especially at non-optimal pH. | - Prepare fresh dilutions in your experimental buffer immediately before use. - Peptidyl diazomethyl ketones are known to be unstable in acidic conditions.[3] | |
| - Photodegradation: Exposure to UV or ambient light. | - Protect solutions from light by using amber vials or wrapping tubes in foil. | |
| Inconsistent Experimental Results | - Inaccurate Concentration of Stock Solution: Evaporation of solvent or incomplete dissolution. | - Ensure the vial is properly sealed during storage. - Visually confirm complete dissolution before use. If necessary, gentle warming and vortexing can aid dissolution. |
| - Interaction with other reagents: The reactive diazomethyl group may interact with other components in your assay. | - Review the composition of your assay buffer for any potentially reactive species. | |
| Precipitation in Working Solution | - Low Solubility in Aqueous Buffer: The inhibitor may have limited solubility when diluted from a high-concentration DMSO stock into an aqueous buffer. | - Decrease the final concentration of the inhibitor. - Increase the percentage of organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare working solutions at a final concentration of 100 µM in different buffers (e.g., phosphate buffer at pH 5.0, 7.0, and 9.0) to assess pH stability.
-
To assess photostability, expose a working solution (e.g., in pH 7.0 buffer) to a controlled light source, while keeping a control sample in the dark.
2. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
3. HPLC Analysis:
-
At each time point, inject an aliquot of the incubated solution into an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
4. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
The appearance of new peaks will indicate the formation of degradation products.
-
Plot the percentage of remaining inhibitor against time to determine the degradation kinetics under each condition.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
References
How to minimize cytotoxicity of Z-Phe-Tyr(tBu)-diazomethylketone in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible cathepsin L inhibitor, Z-Phe-Tyr(tBu)-diazomethylketone. The focus is to provide actionable guidance on minimizing its cytotoxic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of cathepsin L. It functions as an affinity label where the peptidyl portion of the molecule directs the inhibitor to the active site of the enzyme. The diazomethylketone reactive group then forms a covalent bond with a critical cysteine residue in the active site, leading to irreversible inactivation.
Q2: What are the known off-target effects of this compound?
A2: While it is highly selective for cathepsin L, this compound can exhibit some off-target activity against other cysteine proteases, such as cathepsin B and cathepsin S, particularly at higher concentrations. The diazomethylketone moiety is a reactive group that can potentially interact with other cellular nucleophiles, which may contribute to cytotoxicity.
Q3: Can inhibition of cathepsin L itself lead to cytotoxicity?
A3: Yes, inhibition of cathepsin L can interfere with crucial cellular processes, potentially leading to cytotoxicity. Cathepsin L is involved in protein degradation within lysosomes, antigen presentation, and processing of prohormones. Its inhibition can disrupt these pathways and has been shown to induce apoptosis in some cancer cell lines. This can occur through the upregulation of p53 and the subsequent transcription of caspases 3 and 7.
Q4: What are the typical working concentrations for this inhibitor in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. Published studies have used concentrations in the range of 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration that effectively inhibits cathepsin L without inducing significant cytotoxicity in your specific experimental model.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize the cytotoxic effects of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at the desired inhibitory concentration. | Concentration too high: The inhibitor concentration may be excessive for the specific cell line, leading to off-target effects or overwhelming the cellular stress responses. | 1. Perform a dose-response curve: Determine the lowest effective concentration that provides the desired level of cathepsin L inhibition with minimal impact on cell viability. 2. Time-course experiment: Assess the minimum incubation time required to achieve effective inhibition. Continuous long-term exposure may not be necessary and can increase cytotoxicity. |
| Inconsistent results or unexpected cell morphology changes. | Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be contributing to cytotoxicity, especially at higher final concentrations. | 1. Minimize final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 2. Include a solvent control: Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) to distinguish between inhibitor-specific effects and solvent-induced toxicity. |
| Evidence of oxidative stress (e.g., increased ROS levels). | Induction of cellular stress pathways: Some peptidyl ketone inhibitors can induce oxidative stress. | 1. Co-treatment with antioxidants: Consider co-incubating with a low concentration of an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress. Perform control experiments to ensure the antioxidant does not interfere with the primary experimental outcome. |
| Apoptosis induction is confounding the experimental results. | On-target effect of cathepsin L inhibition: Inhibition of cathepsin L can trigger apoptosis in certain cell types. | 1. Use a pan-caspase inhibitor: If the goal is to study non-apoptotic functions of cathepsin L, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can block the apoptotic pathway. Ensure the caspase inhibitor itself does not have confounding effects. 2. Select a different cell line: If feasible, use a cell line that is less sensitive to apoptosis upon cathepsin L inhibition. |
| Difficulty in achieving a selective inhibition of cathepsin L. | High inhibitor concentration leading to off-target inhibition of other cathepsins. | 1. Titrate to the lowest effective concentration: As determined by your dose-response experiments. 2. Use a more selective inhibitor: If selectivity is a major concern, consider exploring alternative, more specific cathepsin L inhibitors if available for your application. |
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound against various cathepsins. Lower inactivation constants (k_inact) indicate higher potency.
| Enzyme | Inactivation Constant (k_inact / [I]) (M⁻¹s⁻¹) | Reference |
| Cathepsin L | 200,000 | |
| Cathepsin S | 30 | |
| Cathepsin B | 10.3 |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the concentration range of this compound that effectively inhibits cathepsin L with minimal cytotoxicity in a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment of Cells:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the cell viability against the inhibitor concentration to generate a dose-response curve.
-
The optimal concentration range will be the highest concentrations that show minimal to no decrease in cell viability. This range should then be correlated with the effective inhibitory concentration for cathepsin L in your specific cellular assays.
-
Visualizations
Signaling Pathway: Cathepsin L Inhibition and Induction of Apoptosis
Caption: Cathepsin L inhibition can lead to apoptosis by preventing p53 degradation, leading to increased transcription of caspases 3 and 7.
Experimental Workflow: Minimizing Cytotoxicity of this compound
Caption: A systematic workflow to determine the optimal experimental conditions for minimizing cytotoxicity.
Technical Support Center: Troubleshooting Cathepsin L Inhibition with Z-Phe-Tyr(tBu)-diazomethylketone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Z-Phe-Tyr(tBu)-diazomethylketone failing to inhibit cathepsin L activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a cathepsin L inhibitor?
This compound is an irreversible inhibitor of cathepsin L.[1] Its mechanism of action involves the diazomethylketone functional group, which acts as a reactive electrophile. The inhibitor first binds to the active site of cathepsin L, and then the diazomethylketone group covalently modifies the active site cysteine residue, leading to irreversible inactivation of the enzyme.
Q2: Is this compound specific to cathepsin L?
This compound is a potent inhibitor of cathepsin L and has been shown to be selective for cathepsin L over some other cysteine proteases like cathepsin B and cathepsin S.[2] However, its activity against other proteases should be empirically determined if cross-reactivity is a concern.
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the inhibitor's activity. It is recommended to store the solid compound at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in solution at room temperature is limited, so it is advisable to prepare working solutions fresh for each experiment.
Q4: Can the reducing agent in my assay buffer, such as DTT, inactivate the this compound inhibitor?
While the diazomethylketone group is reactive, studies have shown that peptidyl diazomethylketones are generally unreactive towards simple thiols like mercaptoethanol and glutathione.[3] This suggests that the presence of DTT at typical concentrations used in cathepsin L assays (1-10 mM) is unlikely to directly inactivate the inhibitor. DTT is essential for maintaining the active site cysteine of cathepsin L in its reduced, active state.
Troubleshooting Guide: Why is this compound not inhibiting Cathepsin L?
If you are observing a lack of cathepsin L inhibition with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Inhibitor Integrity and Preparation
The first step is to ensure that the inhibitor itself is active.
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Improper Storage: Confirm that the inhibitor has been stored correctly at -20°C (solid) or -80°C (in solution). Prolonged storage at higher temperatures can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid multiple freeze-thaw cycles, which can degrade the compound.
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Contaminated Solvent: Ensure the solvent (e.g., DMSO) used to reconstitute the inhibitor is anhydrous and of high quality. Water contamination can lead to hydrolysis of the inhibitor.
-
Inaccurate Concentration: Double-check the calculations for the stock and working concentrations of the inhibitor.
Recommendation: If in doubt, purchase a fresh batch of the inhibitor and prepare a new stock solution.
Step 2: Evaluate Assay Conditions
The experimental conditions play a critical role in enzyme kinetics and inhibition.
| Parameter | Recommended Range | Potential Issue if Deviated |
| pH | 5.0 - 6.0 | Cathepsin L activity is optimal at an acidic pH. Higher pH can reduce enzyme activity and potentially affect inhibitor stability. Diazomethylketones are more stable at lower pH values.[4] |
| Reducing Agent (e.g., DTT) | 1 - 10 mM | Essential for maintaining the active site cysteine in a reduced, active state. Insufficient DTT will result in low enzyme activity. |
| Temperature | 25 - 37 °C | While cathepsin L is active in this range, prolonged incubation at higher temperatures can affect protein stability. |
| Incubation Time | Variable (30-60 min) | As an irreversible inhibitor, sufficient pre-incubation time of the enzyme and inhibitor is necessary before adding the substrate. |
Recommendation: Optimize the assay conditions using a positive control inhibitor (e.g., E-64) to confirm that the assay is performing as expected.
Step 3: Confirm Cathepsin L Activity
It is essential to verify that the cathepsin L enzyme is active in your assay.
-
Enzyme Source and Purity: Use a reliable source of purified and active cathepsin L. If using cell lysates, ensure that cathepsin L is expressed and active.
-
Enzyme Concentration: Use an appropriate concentration of cathepsin L that gives a robust signal with the substrate within the linear range of the assay.
-
Control Experiment: Always run a control experiment with cathepsin L and substrate but without any inhibitor. This will establish the baseline enzyme activity.
Recommendation: Perform a titration of the cathepsin L enzyme to determine the optimal concentration for your assay.
Step 4: Check Substrate and Detection System
Issues with the substrate or the detection method can be misinterpreted as a lack of inhibition.
-
Substrate Quality: Ensure the fluorogenic substrate (e.g., Z-FR-AMC) is not degraded. Store it protected from light.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive and non-competitive inhibition.
-
Fluorescence Quenching: Some compounds in your sample or buffer could be quenching the fluorescent signal, leading to inaccurate readings.
-
Instrument Settings: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in the substrate.
Recommendation: Run a standard curve with the free fluorophore (e.g., AMC) to ensure the plate reader is detecting the signal correctly and to check for any quenching effects from your buffer components.
Experimental Protocols
Key Experiment: In Vitro Cathepsin L Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of this compound against purified human cathepsin L.
Materials:
-
Purified active human cathepsin L
-
This compound
-
Cathepsin L substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black, flat-bottom plates
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Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Z-FR-AMC in DMSO.
-
Dilute the cathepsin L enzyme in assay buffer to the desired working concentration.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add 50 µL of diluted cathepsin L to each well.
-
Add 5 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to react with the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of Z-FR-AMC by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 20 µM).
-
Add 45 µL of the Z-FR-AMC working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
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Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Troubleshooting Flowchart
Caption: Troubleshooting workflow for diagnosing the lack of cathepsin L inhibition.
Mechanism of Action Diagram
Caption: Irreversible inhibition of cathepsin L by this compound.
References
Improving the solubility of Z-Phe-Tyr(tBu)-diazomethylketone in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Z-Phe-Tyr(tBu)-diazomethylketone in aqueous buffers for experimental use.
Troubleshooting Guide
Low solubility of this compound in aqueous buffers is a common issue due to its hydrophobic nature.[1][2][3] The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The compound is highly hydrophobic and has reached its solubility limit in the aqueous environment. | Dissolve the compound first in an organic co-solvent such as DMSO, ethanol, or acetonitrile before adding it to the aqueous buffer.[1][2][4] For most assays, the final concentration of DMSO should be kept low, typically below 1% (v/v).[1] |
| Cloudy or hazy solution | Incomplete dissolution or formation of micro-precipitates. | Use sonication to aid dissolution.[1][4] Gentle warming of the solution can also be effective, but care should be taken to avoid degradation of the peptide.[2] Always centrifuge the final solution to pellet any undissolved material before use.[1] |
| Inconsistent experimental results | Inaccurate concentration of the inhibitor due to incomplete dissolution. | Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the aqueous buffer for the final working concentration. This ensures a more accurate and reproducible final concentration. |
| Loss of inhibitor activity | Degradation of the compound in the aqueous buffer. | Prepare fresh working solutions daily. For longer-term storage, keep the stock solution in an appropriate organic solvent at -20°C or -80°C.[5][6] A similar cathepsin inhibitor has a half-life of 25 hours at 30°C and 300 hours at 0°C in a buffered solution (pH 5-9).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing stock solutions of hydrophobic peptides like this compound.[1][2][3] It has been reported to have a solubility of ≥ 250 mg/mL in DMSO.[7] Ethyl acetate can also be used, with a reported solubility of 10 mg/ml.[8]
Q2: How can I prepare a working solution in an aqueous buffer from a DMSO stock solution?
A2: To prepare a working solution, you should first dissolve the compound in a minimal amount of DMSO. Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing or sonicating to facilitate mixing and prevent precipitation.[1][4]
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1% (v/v) to minimize cytotoxicity.[1] It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF) can also be used to dissolve hydrophobic peptides.[2][4] The choice of solvent may depend on the specific requirements and constraints of your experiment.
Q5: What should I do if the compound precipitates out of the aqueous buffer even with a co-solvent?
A5: If precipitation occurs, it indicates that the solubility limit in that specific buffer and co-solvent concentration has been exceeded. You can try the following:
-
Increase the percentage of the organic co-solvent if your experimental system allows.
-
Lower the final concentration of the inhibitor in the aqueous buffer.
-
Adjust the pH of the buffer, as peptide solubility can be pH-dependent.[1][2]
-
Use sonication or gentle warming to help redissolve the compound.[1][2]
Q6: How should I store the stock solution and working solutions?
A6: Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C.[5][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] Aqueous working solutions should be prepared fresh daily to avoid degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 542.63 g/mol )[7] in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.43 mg of the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use.[6]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Dilution: To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution into your desired aqueous buffer. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Immediately after adding the stock solution to the buffer, vortex the solution vigorously to ensure rapid and uniform mixing. This will minimize the risk of precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it appears cloudy, try sonicating for a few minutes.[1] If precipitation persists, consider preparing a lower concentration working solution.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. 组织蛋白酶抑制剂I The Cathepsin Inhibitor I controls the biological activity of Cathepsin. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
Preventing degradation of Z-Phe-Tyr(tBu)-diazomethylketone in experimental setups.
Welcome to the technical support center for Z-Phe-Tyr(tBu)-diazomethylketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective irreversible inhibitor of cathepsin L and to prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an irreversible inhibitor that specifically targets cysteine proteases like cathepsin L.[1][2][3] The diazomethylketone functional group forms a covalent bond with the active site cysteine residue of the protease, leading to its permanent inactivation.[4]
Q2: What is the recommended procedure for storing this compound?
A2: To ensure maximum stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years).[5][6] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C for up to 6 months or at -20°C for up to one month.[5][7][8] It is crucial to avoid repeated freeze-thaw cycles.[9][10]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in ethyl acetate (10 mg/ml) and dimethyl sulfoxide (DMSO) (≥ 250 mg/mL).[1][5] For biological experiments, DMSO is the most commonly used solvent.
Q4: Is this compound sensitive to light?
A4: Yes, diazomethylketones can be sensitive to light. It is recommended to store the compound, both in powder and solution form, protected from light.[7][11] Experiments should be conducted with minimal exposure to direct light where possible.
Q5: What is the stability of this compound at different pH values?
A5: While specific data for this compound is limited, studies on other diazomethylketone derivatives have shown that they are generally more stable at lower pH values.[12] It is advisable to prepare working solutions in buffers with a pH below 7.5 immediately before use to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Improper Storage: The compound was stored at room temperature or subjected to multiple freeze-thaw cycles. 2. Degradation in Aqueous Buffer: The compound was left in an aqueous buffer at neutral or high pH for an extended period. 3. Presence of Thiols: High concentrations of reducing agents like DTT or β-mercaptoethanol in the assay buffer can potentially react with the diazomethylketone group. | 1. Ensure proper storage at -20°C (powder) or -80°C (in DMSO, aliquoted).[5][9] 2. Prepare the working solution in the assay buffer immediately before the experiment. 3. If possible, reduce the concentration of thiol-containing reagents or add the inhibitor to the enzyme before the addition of these reagents. |
| Precipitation in Aqueous Buffer | 1. Low Solubility: The final concentration of the inhibitor in the aqueous assay buffer exceeds its solubility limit. 2. Low-Quality DMSO: Using DMSO that has absorbed water can affect the solubility of the compound.[5][6] | 1. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility (typically ≤1%). Perform a solubility test with your specific buffer. 2. Use fresh, anhydrous DMSO to prepare the stock solution.[5][6] |
| Inconsistent Experimental Results | 1. Inaccurate Pipetting of Aliquots: Inconsistent volumes of the inhibitor stock solution are being used. 2. Light Exposure: Variable exposure to light during the experimental setup. 3. Batch-to-Batch Variability: Although less common from reputable suppliers, there could be differences between batches. | 1. Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before use. 2. Minimize light exposure throughout the experiment.[11] 3. If possible, use the same batch of inhibitor for a series of related experiments. |
Experimental Protocols & Data
Storage and Stability Summary
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | -20°C | 3 years | [5][6] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5][7][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5][7][8] |
General Protocol for In Vitro Enzyme Inhibition Assay
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-50 mM.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired concentrations using the appropriate assay buffer. It is recommended to perform serial dilutions.
-
Enzyme Incubation: Pre-incubate the target cysteine protease (e.g., cathepsin L) with the diluted this compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the fluorogenic or chromogenic substrate to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the fluorescence or absorbance over time.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value or the inactivation rate constant (k_inact).
Visualizations
Logical Workflow for Preventing Degradation
Caption: Best practices workflow for handling this compound.
Signaling Pathway of Irreversible Inhibition
Caption: Mechanism of irreversible inhibition of cysteine proteases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dbaitalia.it [dbaitalia.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with inconsistent results using Z-Phe-Tyr(tBu)-diazomethylketone.
Welcome to the technical support center for Z-Phe-Tyr(tBu)-diazomethylketone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with this potent and irreversible cathepsin L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a modified peptide derivative that acts as a potent and irreversible inhibitor of cathepsin L.[1] Its mechanism of action involves the diazomethylketone functional group, which covalently modifies the active site of cathepsin L, leading to its irreversible inactivation. The tert-butyl (tBu) group on the tyrosine residue enhances the compound's stability.[1]
Q2: My experimental results are inconsistent. What are the common causes?
Inconsistent results when using this compound can stem from several factors:
-
Improper Storage and Handling: The compound's stability is critical. Ensure it is stored under the recommended conditions to prevent degradation.
-
Solvent Quality and Preparation: The choice and quality of the solvent can significantly impact the inhibitor's solubility and stability in stock solutions.
-
Inaccurate Concentration: Errors in calculating and preparing the final working concentration can lead to variability.
-
Cell Line or Model System Variability: The expression and activity of cathepsin L can vary between different cell lines or experimental models.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other proteases, leading to unexpected biological responses.
Q3: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the inhibitor's activity. Refer to the table below for recommended storage conditions.[2][3]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 4 years[3] |
| In Solvent | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Note: Once in solution, it is recommended to aliquot the stock to avoid repeated freeze-thaw cycles.[4]
Q4: What is the recommended solvent for dissolving this compound?
The recommended solvent is DMSO (Dimethyl sulfoxide).[2] It is highly soluble in DMSO, with a concentration of ≥ 250 mg/mL achievable.[2] For consistent results, it is crucial to use newly opened, high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively affect the solubility and stability of the product.[2][4]
Q5: I am observing unexpected cell death or toxicity in my experiments. What could be the cause?
Unforeseen cytotoxicity can be a result of:
-
High Inhibitor Concentration: Using concentrations significantly above the effective range can lead to off-target effects and cellular toxicity. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific system.
-
Solvent Toxicity: The vehicle (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure you have a vehicle-only control in your experiments to assess the solvent's effect.
-
Inhibition of Essential Cellular Processes: Cathepsin L is involved in various cellular functions. Its prolonged and complete inhibition might disrupt essential pathways, leading to cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | Degraded inhibitor | Verify storage conditions and age of the compound. Prepare fresh stock solutions. |
| Insoluble inhibitor | Ensure complete dissolution in high-quality, anhydrous DMSO.[2][4] | |
| Incorrect concentration | Double-check all calculations for stock and working solutions. | |
| High background or non-specific effects | Off-target inhibition | Perform a dose-response experiment to find the lowest effective concentration. Compare results with a structurally different cathepsin L inhibitor if available. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile techniques. | |
| Inconsistent results between experiments | Variability in cell culture | Standardize cell passage number, confluency, and treatment times. |
| Freeze-thaw of stock solution | Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
Experimental Protocols
General Protocol for In Vitro Inhibition of Cathepsin L
This protocol provides a general guideline for using this compound in a cell-based assay.
-
Stock Solution Preparation:
-
Cell Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare a working solution of the inhibitor by diluting the stock solution in a cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 3 hours).[2]
-
-
Assessing Cathepsin L Inhibition:
Data Presentation
Inhibitor Specificity
This compound exhibits selectivity for cathepsin L over other related cathepsins.
| Target | Inactivation Rate Constant (K_inact, M⁻¹s⁻¹) |
| Cathepsin L | 200,000[3] |
| Cathepsin S | 30[3] |
| Cathepsin B | 10.3[3] |
Stock Solution Preparation Table
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.8429 mL | 9.2144 mL | 18.4288 mL |
| 5 mM | 0.3686 mL | 1.8429 mL | 3.6858 mL |
| 10 mM | 0.1843 mL | 0.9214 mL | 1.8429 mL |
Data derived from molecular weight (542.63 g/mol ).[2]
Visualizations
Caption: Cathepsin L signaling and inhibition pathway.
Caption: General experimental workflow for cell-based assays.
References
Best practices for handling and disposing of Z-Phe-Tyr(tBu)-diazomethylketone.
This technical support center provides best practices for the handling and disposal of Z-Phe-Tyr(tBu)-diazomethylketone, a potent and irreversible inhibitor of cathepsin L.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a peptidyl diazomethyl ketone that acts as a specific and irreversible inhibitor of the cysteine protease, cathepsin L.[1] Its primary applications are in drug development and peptide synthesis, where it serves as a critical tool for studying the role of cathepsin L in various physiological and pathological processes.[2] It is also used in the development of novel therapeutic agents.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Data sourced from MedChemExpress.[3]
It is crucial to avoid repeated freeze-thaw cycles of solutions. Aliquoting the stock solution is highly recommended.
Q3: What are the known chemical incompatibilities of this compound?
A3: The diazomethyl ketone group is known to be unstable in acidic conditions.[4] Therefore, contact with acids should be strictly avoided to prevent degradation of the compound. While peptidyl diazomethyl ketones are generally unreactive with simple thiols like mercaptoethanol and glutathione, it is good practice to be cautious when using them in the presence of other nucleophiles.[4]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of cathepsin L observed in my assay.
| Possible Cause | Troubleshooting Step |
| Degraded Inhibitor | Ensure the compound has been stored correctly and has not expired. Prepare fresh stock solutions from solid material. |
| Incorrect Assay Conditions | Verify the pH of the assay buffer. Peptidyl diazomethyl ketones can be unstable at low pH. The optimal pH for cathepsin L activity is typically around 5.5. |
| Presence of Interfering Substances | Ensure that other components in your assay mixture are not interfering with the inhibitor. Some compounds may react with the diazomethyl ketone group. |
| Incorrect Inhibitor Concentration | Confirm the concentration of your stock solution and the final concentration in the assay. Perform a concentration-response experiment to determine the optimal inhibitory concentration. |
Problem 2: Precipitate formation when preparing the inhibitor solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | This compound is soluble in DMSO and ethyl acetate. If using an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Incorrect Solvent | Use a recommended solvent such as DMSO to prepare the initial stock solution before diluting into the aqueous assay buffer. |
Experimental Protocols
Protocol 1: Safe Quenching and Disposal of this compound Waste
! IMPORTANT ! Diazomethyl ketones are potentially hazardous and should be handled with care. This procedure should be performed in a chemical fume hood.
-
Quenching:
-
For residual solutions of this compound, slowly add a few drops of acetic acid.
-
Continue adding acetic acid dropwise until the faint yellow color of the diazomethyl ketone disappears and any gas evolution (nitrogen) ceases.[5]
-
The acetic acid reacts with the diazomethyl ketone to form a less reactive acetate ester.
-
-
Disposal:
-
Once quenched, the resulting solution should be disposed of as chemical waste according to your institution's hazardous waste guidelines.
-
Do not dispose of unquenched this compound down the drain.
-
Protocol 2: General Cathepsin L Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5.
-
Cathepsin L Enzyme: Prepare a working solution of human cathepsin L in assay buffer.
-
Substrate: Prepare a stock solution of a fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC) in DMSO.
-
Inhibitor: Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the desired concentration of this compound to the wells of a microplate.
-
Add the cathepsin L enzyme solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The properties of peptidyl diazoethanes and chloroethanes as protease inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Impact of serum on Z-Phe-Tyr(tBu)-diazomethylketone activity in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Phe-Tyr(tBu)-diazomethylketone in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a particular focus on the influence of serum.
| Problem | Potential Cause | Suggested Solution |
| Reduced or No Inhibitor Activity | Serum Protein Binding: Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing the effective concentration available to the cells.[1][2][3][4] | 1. Optimize Serum Concentration: If your cell line tolerates it, reduce the serum concentration in your culture medium during the inhibitor treatment period. 2. Increase Inhibitor Concentration: Perform a dose-response experiment to determine the optimal inhibitor concentration in the presence of your standard serum concentration. 3. Serum-Free Conditions: For short-term experiments, consider treating cells in a serum-free medium. Ensure this does not adversely affect cell viability. |
| Inhibitor Degradation: The diazomethylketone functional group may be susceptible to degradation by proteases or other components present in the serum over long incubation periods. | 1. Pre-incubation: Pre-incubate the inhibitor with the cells in serum-free or low-serum medium for a short period before adding serum-containing medium. 2. Replenish Inhibitor: For long-term experiments, consider replenishing the medium with a fresh inhibitor at regular intervals. | |
| Incorrect Storage or Handling: The compound may have degraded due to improper storage. | Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Inconsistent Results Between Experiments | Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions, which may affect inhibitor binding and activity. | 1. Lot Testing: Test each new lot of serum to ensure consistency in experimental outcomes. 2. Use of a Single Lot: For a series of related experiments, use a single, large batch of serum to minimize variability. |
| Cell Density and Health: The number of cells and their metabolic state can influence the uptake and effect of the inhibitor. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the time of treatment. | |
| Observed Cell Toxicity | Off-Target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor in your specific cell line and culture conditions. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of cathepsin L. Its diazomethylketone functional group acts as a reactive "warhead" that forms a covalent bond with the active site cysteine residue of cathepsin L, leading to its permanent inactivation. This specificity makes it a valuable tool for studying the roles of this particular protease.
Q2: How does serum in the cell culture medium affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can non-specifically bind to small molecules like this compound. This binding sequesters the inhibitor, reducing its free concentration and thus its ability to enter cells and inhibit cathepsin L. The practical consequence is that a higher concentration of the inhibitor may be required in the presence of serum to achieve the desired biological effect. The exact impact can vary depending on the serum concentration and the specific lot used.
Q3: Should I use heat-inactivated serum in my experiments?
A3: While heat inactivation is a common practice to denature complement proteins, it can also alter the composition of other serum components. For consistency, it is recommended to use the same type of serum (heat-inactivated or not) throughout a series of experiments. If you are troubleshooting inhibitor activity, testing both types of serum could be considered as a variable.
Q4: What is a typical starting concentration for this compound in cell culture?
A4: Based on available literature, effective concentrations in cell-based assays typically range from 1 µM to 20 µM. However, the optimal concentration is highly dependent on the cell line, serum concentration, and the specific biological endpoint being measured. It is strongly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup.
Q5: How can I verify that this compound is inhibiting cathepsin L in my cells?
A5: You can measure the activity of cathepsin L in cell lysates after treatment with the inhibitor. This is typically done using a fluorogenic cathepsin L substrate. A significant reduction in substrate cleavage in treated cells compared to untreated controls would confirm the inhibitory activity. Western blotting for downstream targets of cathepsin L can also provide indirect evidence of its inhibition.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence of Serum
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the inhibitor in your cell line under your standard culture conditions.
Materials:
-
Your cell line of interest
-
Complete culture medium (with your standard serum concentration)
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cathepsin L activity assay kit (fluorogenic)
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical starting range might be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x inhibitor dilutions to the appropriate wells. Incubate for a period relevant to your experiment (e.g., 3, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the instructions of your cathepsin L activity assay kit.
-
Cathepsin L Activity Assay: Perform the cathepsin L activity assay on the cell lysates as per the manufacturer's protocol.
-
Data Analysis: Plot the cathepsin L activity against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Assessing the Stability of this compound in Serum-Containing Medium
This protocol helps to determine if the inhibitor degrades over time in your culture medium.
Materials:
-
Complete culture medium (with your standard serum concentration)
-
This compound
-
Incubator (37°C, 5% CO2)
-
Method for quantifying the inhibitor (e.g., HPLC-MS)
Procedure:
-
Preparation: Prepare a solution of this compound in your complete culture medium at a concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Place the solution in a sterile tube and incubate it under your standard cell culture conditions (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), remove an aliquot of the medium.
-
Quantification: Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method like HPLC-MS.
-
Data Analysis: Plot the concentration of the inhibitor versus time to determine its stability profile in the presence of serum.
Visualizations
Signaling Pathway: Role of Cathepsin L in Cancer Progression
References
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cathepsin L Inhibitors: Benchmarking Z-Phe-Tyr(tBu)-diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
Cathepsin L, a lysosomal cysteine protease, plays a pivotal role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of Z-Phe-Tyr(tBu)-diazomethylketone, a potent irreversible inhibitor of cathepsin L, with other notable inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Cathepsin L Inhibitors
The efficacy of a cathepsin L inhibitor is primarily determined by its potency (IC50 and Ki values) and selectivity against other proteases. The following table summarizes the quantitative data for this compound and a selection of other commercially available cathepsin L inhibitors.
| Inhibitor | Type | Potency (Cathepsin L) | Selectivity Profile |
| This compound | Irreversible | K | Selective over Cathepsin S (K |
| Z-Phe-Tyr-CHO | Reversible | IC50 = 0.85 nM[2] | Selective vs. Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM)[2] |
| SID 26681509 | Reversible, Slow-binding | IC50 = 56 nM (becomes 1.0 nM after 4hr preincubation); K | Selective over Cathepsin B, K, S, and V (IC50s range from 618 nM to 8.442 µM); No activity against Cathepsin G[3] |
| Balicatib (AAE581) | Reversible | IC50 = 48 nM[4][5] | Also inhibits Cathepsin K (IC50 = 22 nM) and Cathepsin B (IC50 = 61 nM); less potent against Cathepsin S (IC50 = 2900 nM)[4][5] |
| Z-FA-FMK | Irreversible | Potent inhibitor of Cathepsin B and L (specific IC50 for Cathepsin L not consistently reported, but effective in µM range against SARS-CoV-2 entry via Cathepsin L)[6][7] | Also inhibits Cathepsin B (K |
| Cathepsin L-IN-2 | Irreversible | IC50 = 15 µM[10] | Specificity profile not detailed in the provided results. |
| Relacatib (SB-462795) | Reversible | K | Potent inhibitor of Cathepsins K, L, and V[4] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies the active site cysteine residue of cathepsin L, thereby permanently inactivating the enzyme.[11] This contrasts with reversible inhibitors like Z-Phe-Tyr-CHO and SID 26681509, which bind non-covalently to the active site and can dissociate from the enzyme.[2][3] The irreversible nature of this compound makes it a valuable tool for long-term inhibition studies in cellular and in vivo models.
Key Signaling Pathways Involving Cathepsin L
Cathepsin L is integral to several cellular signaling pathways. Understanding its role in these pathways is crucial for elucidating the downstream effects of its inhibition.
Autophagy Pathway
Cathepsin L is essential for the degradation of autolysosomal content.[12][13] Inhibition of cathepsin L can lead to the accumulation of autophagosomes, indicating a blockage in the final stages of autophagy.[14] This has implications for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
Caption: Role of Cathepsin L in the autophagy pathway.
Extracellular Matrix Remodeling
Cathepsin L can be secreted into the extracellular space, where it contributes to the degradation of extracellular matrix (ECM) components like collagen and elastin.[15][16] This process is crucial in both normal tissue remodeling and in pathological conditions such as tumor invasion and metastasis.[17]
Caption: Cathepsin L involvement in extracellular matrix remodeling.
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available cathepsin L inhibitor screening assay kits.[18][19][20]
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitors (including this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions, ensuring the addition of a reducing agent like DTT just before use to maintain the active state of the cysteine protease.
-
Prepare Reagents:
-
Dilute the Cathepsin L enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO, and then further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted test inhibitor solutions to the respective wells. For control wells, add 10 µL of the assay buffer containing the same final concentration of DMSO.
-
Add 20 µL of the diluted Cathepsin L enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme. For irreversible or slow-binding inhibitors, a longer pre-incubation time may be necessary.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells. .
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric cathepsin L inhibition assay.
Conclusion
This compound stands out as a potent and selective irreversible inhibitor of cathepsin L. Its mechanism of action makes it a valuable research tool for studies requiring sustained inhibition of cathepsin L activity. When selecting an inhibitor, researchers should consider the specific requirements of their experiment, including the desired duration of inhibition (irreversible vs. reversible) and the potential for off-target effects on other cathepsins or proteases. The data and protocols presented in this guide offer a foundation for making informed decisions in the pursuit of novel therapeutic strategies targeting cathepsin L.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin‐L Ameliorates Cardiac Hypertrophy Through Activation of the Autophagy–Lysosomal Dependent Protein Processing Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin L: R&D Systems [rndsystems.com]
- 16. Cysteine cathepsins in extracellular matrix remodeling: Extracellular matrix degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Cathepsin L Inhibitor Assay Kit (Fluorometric) (ab197012) | Abcam [abcam.com]
Validating Cathepsin L Inhibition by Z-Phe-Tyr(tBu)-diazomethylketone: A Comparative Guide
For researchers and professionals in drug development, accurately validating the inhibition of target enzymes is a critical step. This guide provides a comparative analysis of Z-Phe-Tyr(tBu)-diazomethylketone, a potent and irreversible inhibitor of cathepsin L, and outlines a detailed protocol for its validation using western blotting.
Comparative Analysis of Cathepsin L Inhibitors
This compound stands out for its high potency and selectivity for cathepsin L. The following table summarizes its inhibitory activity in comparison to other commonly used cathepsin L inhibitors.
| Inhibitor | Type of Inhibition | Target | Potency (K_inact or IC₅₀) | Selectivity |
| This compound | Irreversible | Cathepsin L | K_inact = 200,000 M⁻¹s⁻¹[1] | Highly selective for Cathepsin L over Cathepsin S (K_inact = 30 M⁻¹s⁻¹) and Cathepsin B (K_inact = 10.3 M⁻¹s⁻¹)[1] |
| K11777 | Irreversible | Cysteine Proteases | IC₅₀ = 0.68 nM (for SARS-CoV) | Broad-spectrum cysteine protease inhibitor |
| Z-Phe-Phe-H | Reversible | Cathepsin L | IC₅₀ = 0.74 nM[2] | >90-fold selective over Cathepsin B[2] |
| Z-Phe-Tyr-H | Reversible | Cathepsin L | IC₅₀ = 0.85 nM[2] | 100-fold selective over Cathepsin B[2] |
| Plumbagin | Uncompetitive | Cathepsin L | IC₅₀ = 31.3 μM[3] | Not specified |
| Beta-Lapachone | Uncompetitive | Cathepsin L | IC₅₀ = 9.6 μM[3] | Not specified |
Experimental Validation: Western Blot Protocol
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture. In the context of validating cathepsin L inhibition, this method can be employed to assess the levels of both the pro-form and the mature, active form of cathepsin L, as well as downstream targets affected by its activity.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines known to express high levels of cathepsin L) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cathepsin L overnight at 4°C with gentle agitation. The antibody should be able to detect both the pro- and mature forms of the enzyme.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the cathepsin L band intensities to a loading control protein (e.g., GAPDH or β-actin).
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of cathepsin L inhibition, the following diagrams have been generated.
Caption: Western Blot Workflow.
Caption: Cathepsin L in Cancer.
Conclusion
This compound is a highly effective and selective tool for studying the function of cathepsin L. The provided western blot protocol offers a robust method for validating its inhibitory activity in a cellular context. By understanding the comparative efficacy of different inhibitors and employing rigorous validation techniques, researchers can confidently investigate the role of cathepsin L in various physiological and pathological processes.
References
A Comparative Guide: Z-Phe-Tyr(tBu)-diazomethylketone versus Broad-Spectrum Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-Phe-Tyr(tBu)-diazomethylketone, a potent cathepsin L inhibitor, with commonly used broad-spectrum cysteine protease inhibitors. The following sections present quantitative data on inhibitor performance, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Data Presentation: Inhibitor Performance Comparison
The selection of an appropriate cysteine protease inhibitor is critical for achieving specific and reliable experimental outcomes. This section provides a comparative overview of the inhibitory potency and selectivity of this compound against a panel of broad-spectrum cysteine protease inhibitors. The data, presented in the tables below, are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.
Table 1: Inhibitory Potency (Kinact) of this compound against various Cathepsins
| Inhibitor | Target Protease | kinact (M-1s-1) |
| This compound | Cathepsin L | 200,000[1] |
| This compound | Cathepsin S | 30[1] |
| This compound | Cathepsin B | 10.3[1] |
Table 2: Inhibitory Potency (IC50 and Ki) of Broad-Spectrum Cysteine Protease Inhibitors
| Inhibitor | Target Protease | IC50 | Ki |
| E-64 | Papain | 9 nM | - |
| E-64 | Cathepsin B | - | - |
| E-64 | Cathepsin L | - | - |
| E-64 | Cathepsin K | - | - |
| E-64 | Cathepsin S | - | - |
| Leupeptin | Cathepsin B | - | 6 nM |
| Leupeptin | Calpain | - | 10 nM |
| Leupeptin | Trypsin | - | 35 nM |
| Leupeptin | Plasmin | - | 3.4 µM |
| CA-074 | Cathepsin B | - | 2-5 nM |
| Calpeptin | Calpain I | 40 nM (ID50) | - |
| K777 | Cruzain | - | - |
| K777 | Cathepsin B | - | - |
| K777 | Cathepsin L | - | - |
| SID 26681509 | Cathepsin L | 56 nM | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount in research. This section details the methodologies for key assays used to determine the activity and inhibition of cysteine proteases.
Cathepsin L Activity Assay (Fluorometric)
This protocol outlines a method to measure the activity of Cathepsin L using a fluorogenic substrate.
Materials:
-
CL Cell Lysis Buffer
-
CL Reaction Buffer
-
CL Substrate Ac-FR-AFC (10 mM)
-
Cathepsin L Inhibitor (optional, for negative control)
-
96-well microplate (black, clear bottom recommended)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Collect 1-5 x 106 cells by centrifugation.
-
Lyse the cell pellet in 50 µl of chilled CL Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Assay Reaction:
-
Add 50 µl of cell lysate to each well of a 96-well plate.
-
Add 50 µl of CL Reaction Buffer to each well.
-
For negative control wells, add 2 µl of Cathepsin L Inhibitor.
-
Initiate the reaction by adding 2 µl of 10 mM CL Substrate Ac-FR-AFC to each well (final concentration 200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in Cathepsin L activity can be determined by comparing the relative fluorescence units (RFU) of the sample with the uninduced control or the negative control.
-
Calpain Activity Assay (Fluorometric)
This protocol describes a method for measuring calpain activity using a fluorometric substrate.
Materials:
-
Extraction Buffer
-
10X Reaction Buffer
-
Calpain Substrate Ac-LLY-AFC
-
Active Calpain (positive control)
-
Calpain Inhibitor (negative control)
-
96-well microplate (black, clear bottom recommended)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Treat cells as desired and prepare a control culture without treatment.
-
Pellet 1-2 x 106 cells by centrifugation.
-
Resuspend the cell pellet in 100 µl of Extraction Buffer and incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 1 minute to remove insoluble material. The supernatant is the cell lysate.
-
-
Assay Reaction:
-
To a 96-well plate, add 50-200 µg of cell lysate and adjust the volume to 85 µl with Extraction Buffer.
-
For the positive control, add 1-2 µl of Active Calpain to 85 µl of Extraction Buffer.
-
For the negative control, use untreated cell lysate or add 1 µl of Calpain Inhibitor to the treated cell lysate.
-
Add 10 µl of 10X Reaction Buffer to each well.
-
Add 5 µl of Calpain Substrate to each well.
-
-
Measurement:
-
Incubate at 37°C for 1 hour in the dark.
-
Measure the fluorescence with an excitation at 400 nm and emission at 505 nm.
-
Changes in calpain activity are determined by comparing the fluorescence of the treated sample to the negative control.
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol details a luminescent assay for measuring the activity of caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Multiwell plate (white-walled plates are recommended for luminescence assays)
-
Luminometer
Procedure:
-
Assay Setup:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
For cell-based assays, plate cells in a multiwell plate and treat with the desired apoptosis-inducing agent. Include untreated cells as a negative control.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Measurement:
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows where cysteine protease inhibitors play a crucial role.
References
Unveiling the Selectivity of Z-Phe-Tyr(tBu)-diazomethylketone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of Z-Phe-Tyr(tBu)-diazomethylketone against three key cysteine proteases: cathepsin L, cathepsin B, and cathepsin S. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this potent inhibitor for its application in experimental settings.
Executive Summary
This compound is an irreversible inhibitor of papain-like cysteine proteases.[1] Experimental data conclusively demonstrates its profound selectivity for cathepsin L over both cathepsin B and cathepsin S. This high specificity makes it an invaluable tool for investigating the specific roles of cathepsin L in various physiological and pathological processes.
Quantitative Analysis of Inhibitory Potency
The selectivity of this compound is most clearly demonstrated by comparing the second-order rate constants of inactivation (k_inact) for each enzyme. This value reflects the efficiency of the irreversible inhibition.
| Enzyme | k_inact (M⁻¹s⁻¹) | Fold Selectivity vs. Cathepsin L |
| Cathepsin L | 200,000[2] | 1 |
| Cathepsin S | 30[2] | ~6,667 |
| Cathepsin B | 10.3[2] | ~19,417 |
As the data indicates, this compound is approximately 6,667-fold more selective for cathepsin L than for cathepsin S and about 19,417-fold more selective for cathepsin L than for cathepsin B.[2] Another study reinforces this selectivity, stating that Z-Phe-Tyr(tBu)CHN2 is about 10,000 times more effective against cathepsin L than cathepsin S.[3]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound against cathepsin L using a fluorometric assay.
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Fluorogenic cathepsin L substrate (e.g., Ac-FR-AFC or Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM MES or Acetate buffer, pH 5.5, containing DTT and EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the assay buffer and add DTT to the final required concentration just before use.
-
Dilute the recombinant cathepsin L in the assay buffer to the desired working concentration.
-
-
Inhibitor Incubation:
-
Add a small volume of the diluted this compound solution to the wells of the 96-well plate. A serial dilution is recommended to determine IC50 values.
-
As a control, add the same volume of DMSO to control wells.
-
Add the diluted cathepsin L solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
For irreversible inhibitors, the second-order rate constant (k_inact/K_i) can be determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
References
A Researcher's Guide to Z-Phe-Tyr(tBu)-diazomethylketone: Profiling Cross-reactivity Against a Panel of Proteases
For researchers and drug development professionals, understanding the specificity of a protease inhibitor is paramount. Z-Phe-Tyr(tBu)-diazomethylketone is widely recognized as a potent, irreversible inhibitor of cathepsin L, a cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and viral entry. This guide provides a comprehensive comparison of its inhibitory activity against a range of proteases, supported by experimental data and detailed protocols to aid in your research.
Inhibitory Potency and Selectivity
This compound demonstrates exceptional potency and selectivity for cathepsin L. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue, leading to irreversible inhibition. The efficacy of this inhibition is quantified by the second-order rate constant (k_inact/K_i), which reflects both the initial binding affinity (K_i) and the rate of inactivation (k_inact).
The following table summarizes the known inhibitory constants of this compound against various proteases.
| Protease Target | Protease Class | Organism | k_inact/K_i (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |
| Cathepsin L | Cysteine Protease | Human | 200,000[1] | - |
| Cathepsin S | Cysteine Protease | Human | 30[1] | ~6,667-fold lower |
| Cathepsin B | Cysteine Protease | Human | 10.3[1] | ~19,417-fold lower |
| Calpain | Cysteine Protease | Not Specified | Inhibition observed, but quantitative data not readily available. | - |
| Trypsin | Serine Protease | Not Specified | No significant inhibition reported. | Highly selective |
| Chymotrypsin | Serine Protease | Not Specified | No significant inhibition reported. | Highly selective |
| Pepsin | Aspartic Protease | Not Specified | No significant inhibition reported. | Highly selective |
| Matrix Metalloproteinases (MMPs) | Metalloprotease | Not Specified | No significant inhibition reported. | Highly selective |
Note: The table is compiled from available literature. The absence of a value indicates that data was not found during the literature search.
As the data illustrates, this compound is remarkably selective for cathepsin L over other closely related cysteine proteases like cathepsin S and B. One study highlights that it is approximately 10,000-fold more effective against cathepsin L than cathepsin S. This high degree of selectivity makes it an invaluable tool for specifically studying the function of cathepsin L in complex biological systems. While it has been reported to inhibit calpain, another cysteine protease, specific kinetic data is not widely available. Importantly, this inhibitor shows negligible activity against other major protease classes, including serine proteases, aspartic proteases, and metalloproteases, further underscoring its specificity.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, a detailed, generalized protocol for determining the inhibitory kinetics of an irreversible protease inhibitor is provided below.
Protocol: Determination of k_inact/K_i for an Irreversible Protease Inhibitor
This protocol outlines the steps to determine the second-order rate constant (k_inact/K_i) of an irreversible inhibitor against a target protease using a fluorogenic substrate.
Materials:
-
Purified target protease
-
Irreversible inhibitor (e.g., this compound)
-
Fluorogenic substrate specific for the target protease
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for cathepsins)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
Prepare a stock solution of the irreversible inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add a fixed concentration of the target protease to the assay buffer.
-
Add varying concentrations of the inhibitor to the wells containing the protease. Include a control well with no inhibitor.
-
Incubate the protease-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Enzyme Activity:
-
Following each incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the rate of fluorescence increase over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line represents the apparent rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation for irreversible inhibition: k_obs = k_inact * [I] / (K_i + [I]) Where:
-
k_obs is the observed pseudo-first-order rate constant of inactivation.
-
k_inact is the maximal rate of inactivation.
-
[I] is the inhibitor concentration.
-
K_i is the inhibitor concentration that gives half the maximal rate of inactivation.
-
-
When [I] << K_i, the equation simplifies to a linear relationship: k_obs = (k_inact / K_i) * [I]. The slope of the linear portion of the plot of k_obs versus [I] will yield the second-order rate constant, k_inact/K_i.
-
Visualizing the Role of Cathepsin L in Viral Entry
This compound's potent inhibition of cathepsin L has made it a valuable tool in virology, particularly in studying the entry mechanisms of viruses like SARS-CoV-2. The following diagram illustrates the endosomal entry pathway of SARS-CoV-2 and the critical role of cathepsin L, which is the target of this inhibitor.
Caption: SARS-CoV-2 entry via the endosomal pathway.
This diagram illustrates how SARS-CoV-2 binds to the ACE2 receptor, is internalized via endocytosis, and traffics to the late endosome/lysosome. Within this acidic compartment, cathepsin L cleaves the viral spike protein, a crucial step that facilitates the fusion of the viral and endosomal membranes, leading to the release of the viral genome into the cytoplasm. This compound effectively blocks this process by inhibiting cathepsin L.
Experimental Workflow for Assessing Inhibitor Specificity
The following workflow provides a logical sequence for evaluating the cross-reactivity of a protease inhibitor.
Caption: Workflow for determining protease inhibitor specificity.
This workflow outlines a systematic approach to characterizing a new protease inhibitor. It begins with confirming activity against the primary target, followed by a broader screen against a panel of proteases from different classes to establish a comprehensive selectivity profile. This systematic evaluation is crucial for the development of specific and effective therapeutic agents.
References
A Researcher's Guide to Assessing Reproducibility of Z-Phe-Tyr(tBu)-diazomethylketone from Various Suppliers
For researchers and drug development professionals, the consistency and reliability of reagents are paramount to ensuring experimental reproducibility. Z-Phe-Tyr(tBu)-diazomethylketone is a widely used irreversible inhibitor of cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including apoptosis and inflammation. This guide provides a framework for comparing the performance of this inhibitor from different suppliers, offering supporting experimental protocols and data presentation formats to aid in your evaluation.
Supplier Product Specifications
A critical first step in selecting a chemical reagent is to compare the product specifications provided by different suppliers. While most suppliers guarantee a high level of purity, it is important to scrutinize the details provided in their product data sheets and certificates of analysis. Key parameters for comparison are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Supplier E |
| Product Name | This compound | This compound | This compound | This compound | This compound |
| CAS Number | 114014-15-2 | 114014-15-2 | 114014-15-2 | 114014-15-2 | 114014-15-2 |
| Molecular Formula | C₃₁H₃₄N₄O₅ | C₃₁H₃₄N₄O₅ | C₃₁H₃₄N₄O₅ | C₃₁H₃₄N₄O₅ | C₃₁H₃₄N₄O₅ |
| Molecular Weight | 542.62 g/mol [1] | 542.6 g/mol [2] | 542.63 g/mol [3] | 542.63 g/mol | 542.63 g/mol [4] |
| Purity | ≥98%[1] | ≥98% | ≥99.0% | Information not readily available | Information not readily available |
| Appearance | Solid | Solid | White to off-white solid[3] | Information not readily available | Information not readily available |
| Storage | -20°C | -20°C | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3] | 2-8°C | Information not readily available |
| Solubility | Information not readily available | Ethyl Acetate: 10 mg/ml[2] | DMSO: ≥ 250 mg/mL[3] | Information not readily available | Information not readily available |
Note: This table is populated with publicly available data from supplier websites and may not be exhaustive. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.
Evaluating Inhibitor Performance: Key Experiments
To empirically assess the reproducibility of this compound from different suppliers, a series of well-defined experiments should be conducted in parallel. The following protocols provide a foundation for this comparative analysis.
In Vitro Cathepsin L Inhibition Assay
The primary function of this compound is to inhibit cathepsin L. Therefore, determining the half-maximal inhibitory concentration (IC50) is a crucial first step. A fluorometric assay is a common and sensitive method for this purpose.
Experimental Protocol: Fluorometric Cathepsin L Activity Assay to Determine IC50
-
Reagents and Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 25 mM MES, pH 5.0)[5]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[5]
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC or Ac-FR-AFC)[6][7]
-
This compound from each supplier, dissolved in an appropriate solvent (e.g., DMSO)[3]
-
96-well black microtiter plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound from each supplier.
-
Perform serial dilutions of each inhibitor stock to create a range of concentrations.
-
Activate the recombinant Cathepsin L according to the manufacturer's instructions, typically by incubation in an activation buffer containing a reducing agent like DTT.[5]
-
In the 96-well plate, add the diluted inhibitors to the wells.
-
Add the activated Cathepsin L to the wells containing the inhibitor and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically over time using a fluorescence plate reader (e.g., Ex/Em = 400/505 nm for AFC substrate).[6][7]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for the inhibitor from each supplier.
-
Cell-Based Assays: Assessing Apoptosis Induction
Cathepsin L is involved in apoptotic pathways.[8] Therefore, a cell-based assay to measure the effect of the inhibitor on apoptosis can provide valuable insights into its biological activity and reproducibility.
Experimental Protocol: Western Blot Analysis of Apoptosis Markers
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to cathepsin L inhibition) to approximately 70-80% confluency.
-
Treat the cells with a fixed concentration of this compound from each supplier for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]
-
Incubate the membrane with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the expression of the apoptotic markers to the loading control.
-
Compare the levels of cleaved caspases and PARP, and any changes in Bcl-2 family protein expression, across the different supplier samples. Consistent results will indicate good reproducibility.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental steps can aid in understanding and planning. The following diagrams, created using the DOT language, illustrate a key signaling pathway involving cathepsin L and a logical workflow for comparing inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cathepsin L induced PC-12 cell apoptosis via activation of B-Myb and regulation of cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Efficacy of Z-Phe-Tyr(tBu)-diazomethylketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and currently available in vivo efficacy of Z-Phe-Tyr(tBu)-diazomethylketone, a potent, irreversible inhibitor of cathepsin L. The information is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Overview of this compound
This compound is a peptide-based diazomethylketone that acts as a specific and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, cancer progression, and viral entry. Consequently, inhibitors of cathepsin L, such as this compound, are valuable tools for studying these processes and hold potential as therapeutic agents.
While extensive in vitro data has demonstrated the potent and selective inhibition of cathepsin L by this compound, publicly available in vivo efficacy and pharmacokinetic data for this specific compound are limited. This guide will present the robust in vitro findings and discuss the potential for in vivo applications based on the compound class.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the quantitative data on the in vitro efficacy and selectivity of this compound against cathepsin L and other related proteases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50/EC50 | Assay Conditions | Reference |
| Cathepsin L | This compound | - | - | - |
| Cathepsin S | This compound | - | - | - |
| Cathepsin B | This compound | - | - | - |
| Trypanosoma brucei brucei | This compound | 126 µM (EC50) | Bloodstream forms | - |
| Reovirus | This compound | 3.3, 10 µM | L929 cells | [2] |
| SARS-CoV-2 | This compound | Decreased viral detection to ~10% of control | Cardiomyocytes | [2] |
Table 2: Comparative Inhibitory Activity of Cathepsin L Inhibitors
| Inhibitor | Target Enzyme | IC50 | Reference |
| This compound | Cathepsin L | - | - |
| Z-Phe-Tyr-CHO | Cathepsin L | 0.85 nM | |
| Cathepsin B | 85.1 nM | ||
| Calpain II | 184 nM | ||
| SID 26681509 | Cathepsin L | 56 nM (no preincubation), 1.0 nM (4 hr preincubation) | [3] |
| Cathepsin B | 618 nM (1 hr) | [3] | |
| Cathepsin K | 8.442 µM (1 hr) | [3] | |
| Cathepsin S | - | [3] | |
| Cathepsin V | - | [3] | |
| RO5444101 | Cathepsin S | 189.3 nM (EC50) | [4] |
Note: A direct IC50 value for this compound against purified cathepsin L was not available in the searched literature, though it is consistently described as a potent inhibitor.
Experimental Protocols
In Vitro Cathepsin L Activity Assay (Fluorogenic Substrate)
This protocol is adapted from commercially available cathepsin L activity assay kits.[5][6]
Materials:
-
Purified human cathepsin L
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 2 mM DTT)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of purified cathepsin L to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the enzyme and inhibitor for a specified period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cell-Based Viral Entry Assay
This protocol is a general guideline based on studies investigating the role of cathepsin L in viral entry.[7][8]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., VeroE6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium
-
This compound
-
Method for quantifying viral infection (e.g., plaque assay, RT-qPCR for viral RNA, or immunofluorescence for viral proteins)
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound in cell culture medium for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the infection period, remove the virus-containing medium and replace it with fresh medium containing the inhibitor.
-
Incubate the cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantify the extent of viral infection using a suitable method.
-
Determine the EC50 of the inhibitor by plotting the percentage of infection inhibition against the inhibitor concentration.
Cell Invasion Assay (Boyden Chamber)
This protocol is a standard method for assessing cancer cell invasion.[9]
Materials:
-
Cancer cell line
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another extracellular matrix component
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Cotton swabs
-
Cell stain (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the role of cathepsin L in key pathological processes and the point of intervention for inhibitors like this compound.
Caption: Cathepsin L-mediated viral entry pathway and its inhibition.
Caption: Role of extracellular cathepsin L in cancer metastasis.
Experimental Workflow
References
- 1. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Protocol for characterizing the inhibition of SARS-CoV-2 infection by a protein of interest in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
